molecular formula C29H56O14 B610217 Propargyl-PEG13-OH

Propargyl-PEG13-OH

Cat. No.: B610217
M. Wt: 628.7 g/mol
InChI Key: YDQVNIRDMQKBEP-UHFFFAOYSA-N
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Description

Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates (ADCs).

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1,30H,3-29H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQVNIRDMQKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32199-97-6
Record name 2-Propyn-1-ol, reaction product with 1-2.5 moles of oxirane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Propargyl-PEG13-OH and its primary function in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on Propargyl-PEG13-OH for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details its chemical properties, primary functions in research, and protocols for its application, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound is a polyethylene glycol (PEG)-based molecule containing a terminal propargyl group (an alkyne) and a hydroxyl group. This structure allows for its versatile use in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[1][2] The PEG linker, consisting of 13 ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

Core Function in Research: PROTAC Synthesis and Bioconjugation

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[4][5] The propargyl group of this compound can be reacted with an azide-modified E3 ligase ligand, while the hydroxyl group can be derivatized to connect to a ligand for the target protein. The PEG chain's length and flexibility are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

Beyond PROTACs, this compound is a valuable tool in bioconjugation for linking various molecules, such as peptides, proteins, and fluorescent dyes.[7] The hydrophilic nature of the PEG spacer can improve the solubility and reduce non-specific interactions of the conjugated biomolecules.[8]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂₉H₅₆O₁₄[9]
Molecular Weight 628.75 g/mol [9]
CAS Number 1036204-61-1[8][9]
Purity >95% or >96% (supplier dependent)[8][9]
Appearance Liquid or Light yellowish solid[8]
Solubility Soluble in DMSO[8]
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the PROTAC mechanism of action and a general workflow for a bioconjugation experiment using this compound.

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., containing This compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC and E3 Ligase Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow Start Start: Prepare Reactants Reactant1 This compound Start->Reactant1 Reactant2 Azide-containing Molecule (e.g., protein, dye) Start->Reactant2 Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactant1->Reaction Reactant2->Reaction Purification Purification (e.g., HPLC, Dialysis) Reaction->Purification Analysis Analysis and Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purification->Analysis End End: Purified Bioconjugate Analysis->End

References

Propargyl-PEG13-OH chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties of Propargyl-PEG13-OH, a bifunctional molecule widely utilized in biochemical and pharmaceutical research. It is particularly relevant for researchers, scientists, and professionals involved in drug development, bioconjugation, and proteomics.

Core Chemical Properties

This compound is a polyethylene glycol (PEG) derivative that features a terminal propargyl group (an alkyne) and a hydroxyl group. The propargyl group allows for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction commonly known as "click chemistry"[1][2][3]. The hydroxyl group offers a site for further chemical derivatization. The PEG linker is hydrophilic, which enhances the solubility of the molecule in aqueous solutions[1]. This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2].

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. There can be some variation in the naming conventions used by different suppliers. The data presented here corresponds to a structure with 13 repeating ethylene glycol units.

PropertyValueReference
Molecular Formula C₂₉H₅₆O₁₄[4]
Molecular Weight 628.75 g/mol [2][4]
Appearance Light yellowish solid[4]
Purity >95%[1][5]

Note: Some suppliers may refer to a similar compound with 12 ethylene glycol units (C27H52O13, MW: 584.70 g/mol ) as Propargyl-PEG13-alcohol or Propargyl-PEG12-OH[1][5][6]. Users should verify the specific structure with their supplier.

Chemical Structure

The chemical structure of this compound consists of a propargyl group attached to a chain of thirteen ethylene glycol units, terminating with a hydroxyl group.

G cluster_propargyl Propargyl Group cluster_peg PEG13 Chain cluster_hydroxyl Hydroxyl Group p1 HC p2 C p1->p2 p3 CH₂ p2->p3 o1 O p3->o1 peg_unit (CH₂CH₂)O o1->peg_unit n 12 peg_unit->n o2 CH₂CH₂ peg_unit->o2 oh OH o2->oh

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

Detailed, specific experimental protocols for the synthesis or application of this compound are typically proprietary or published in peer-reviewed literature for specific contexts. However, the primary application of this molecule is in bioconjugation via "click chemistry."

General Workflow for Click Chemistry Conjugation:

The workflow below illustrates the general steps for conjugating this compound to an azide-containing molecule.

G start Start: this compound and Azide-containing molecule reagents Add Reagents: Copper(I) catalyst (e.g., CuSO₄ + sodium ascorbate) in a suitable solvent start->reagents reaction Reaction: Incubation at room temperature or with gentle heating reagents->reaction purification Purification: Removal of catalyst and unreacted starting materials (e.g., via chromatography) reaction->purification product Final Product: Triazole-linked conjugate purification->product

Caption: General workflow for a click chemistry reaction.

Key Applications:

  • PROTAC Development: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs[2].

  • Bioconjugation: It is used to attach the PEG linker to proteins, peptides, or other biomolecules that have been modified to contain an azide group. This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the biomolecule[3].

  • Surface Modification: The propargyl group can be used to immobilize molecules onto azide-functionalized surfaces for various biotechnological applications.

Researchers should consult relevant scientific literature for detailed protocols specific to their intended application.

References

Navigating the Solubility of Propargyl-PEG13-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of Propargyl-PEG13-OH, a heterobifunctional linker critical in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding its behavior in various solvents is paramount for the successful design and execution of experiments, ensuring the integrity and efficacy of the final conjugate.

Core Solubility Profile

This compound, with its polyethylene glycol (PEG) backbone, exhibits an amphiphilic nature. The hydrophilic PEG chain generally imparts good solubility in aqueous solutions and a range of polar organic solvents. The terminal propargyl group, an alkyne, and the hydroxyl group contribute to its reactivity and can subtly influence its solubility profile compared to other PEG derivatives.

Generally, PEG derivatives are very soluble in water and aqueous buffers.[1] They also show good solubility in many organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and methylene chloride.[1] Solubility tends to decrease in alcohols and toluene, and they are typically insoluble in non-polar solvents like ether.[1] The hydrophilic PEG spacer in molecules like this compound is known to enhance solubility in aqueous media.[2]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the table below provides an estimated solubility profile based on the known behavior of similar PEGylated compounds. Researchers are strongly encouraged to determine the precise solubility for their specific experimental conditions and solvent batches.

Solvent SystemSolvent TypeEstimated Solubility
WaterAqueousSoluble
Phosphate-Buffered Saline (PBS)Aqueous BufferSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2]
Dimethylformamide (DMF)Polar AproticSoluble[1][3]
Dichloromethane (DCM)Polar AproticSoluble[1][3]
EthanolPolar ProticLess Soluble[1]
MethanolPolar ProticLess Soluble[1]
TolueneNon-polarLess Soluble[1]
Diethyl EtherNon-polarInsoluble[1]

Note: "Soluble" indicates that the compound is expected to dissolve to a practical concentration for most bioconjugation reactions. "Less Soluble" suggests that solubility might be limited and may require optimization.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

  • Temperature: For many solids dissolved in liquids, solubility increases with temperature. Gentle warming can be employed to aid dissolution, but care must be taken to avoid degradation of the molecule.

  • Purity of Solvents: The presence of even small amounts of water or other impurities in organic solvents can significantly alter the solubility of PEGylated compounds. The use of anhydrous solvents is recommended, especially for moisture-sensitive reactions.

  • "Salting Out" Effect: In aqueous solutions, high concentrations of salts can decrease the solubility of PEGs. This phenomenon, known as "salting out," occurs because salt ions compete with the PEG molecules for hydration by water molecules.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is adapted for this compound.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF)

  • Sealed vials (e.g., 2 mL glass vials with screw caps)

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent overestimation of the solubility.

  • Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration of this compound in the undiluted filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

This compound is a key reagent in bioconjugation, particularly in "click chemistry" reactions. The following diagram illustrates a typical experimental workflow for conjugating an azide-modified protein to a molecule of interest using this linker.

experimental_workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation Reaction (CuAAC) cluster_2 Step 3: Purification cluster_3 Step 4: Analysis A Dissolve this compound in Anhydrous DMF C Combine Reactants A->C B Dissolve Azide-Modified Protein in PBS Buffer B->C D Add Copper(I) Catalyst and Ligand C->D E Incubate at Room Temperature D->E F Quench Reaction E->F G Purify Conjugate via Size-Exclusion Chromatography (SEC) F->G H Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) G->H

Caption: Bioconjugation workflow using this compound.

This guide provides a foundational understanding of the solubility of this compound. For optimal results, it is imperative to perform solvent scouting and solubility determination under your specific experimental conditions.

References

Propargyl-PEG13-OH in Click Chemistry: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Propargyl-PEG13-OH in the context of click chemistry, a class of reactions known for their high efficiency and specificity. This molecule is a valuable tool in bioconjugation, particularly for the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure, featuring a terminal propargyl group, a 13-unit polyethylene glycol (PEG) spacer, and a hydroxyl (-OH) terminus, provides a unique combination of reactivity and beneficial physicochemical properties.

The Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism through which this compound participates in click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of the propargyl group and an azide-functionalized molecule. The reaction is highly efficient, regioselective, and biocompatible, making it ideal for complex biological applications.

The catalytic cycle of CuAAC involves several key steps:

  • Formation of Copper(I) Acetylide: In the presence of a Cu(I) catalyst, the terminal alkyne of this compound forms a copper(I) acetylide intermediate. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

  • Coordination with Azide: The copper acetylide then coordinates with the azide-containing molecule.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges to form the stable 1,4-disubstituted triazole product, and the Cu(I) catalyst is regenerated, allowing it to participate in further catalytic cycles.

The inclusion of the 13-unit PEG spacer in this compound confers several advantages. PEGylation is a well-established strategy to improve the pharmacokinetic properties of biomolecules. The hydrophilic PEG chain enhances water solubility, which is crucial for in vivo applications, and can shield conjugated molecules from enzymatic degradation and reduce immunogenicity.

Quantitative Data on CuAAC Reactions

ParameterTypical Value/RangeReference
Reactant Concentrations
Alkyne (this compound)10 µM - 10 mM[1](1)
Azide1.1 - 2 equivalents relative to alkyne[2](2)
Catalyst and Reagents
Copper(II) Sulfate (CuSO₄)0.1 - 1 equivalents relative to alkyne[2](2)
Sodium Ascorbate2 - 5 equivalents relative to Cu(II)[2](2)
Ligand (e.g., THPTA, TBTA)1 - 5 equivalents relative to Cu(II)[3](3)
Reaction Conditions
SolventAqueous buffers (e.g., PBS), DMSO, DMF, or mixtures[3](3)
pH6.5 - 8.5[4](4)
TemperatureRoom Temperature (20-25 °C)[3](3)
Reaction Time1 - 12 hours[3](3)
Reaction OutcomeTypical ResultReference
Yield >90%[5](6)
Kinetics (kobs) 0.1 - 1.5 min⁻¹ (for DNA-templated ligation with propargyl ether)[7](7)
Purity High, often requiring minimal purification[8](9)

Experimental Protocols

The following are detailed, adaptable protocols for the use of this compound in bioconjugation.

Protocol 1: General CuAAC Bioconjugation of a Protein

This protocol describes the conjugation of this compound to an azide-modified protein.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in water or DMSO/water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassing equipment (e.g., nitrogen or argon gas line)

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a reaction tube, dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Add this compound to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.

  • Prepare the Catalyst Premix:

    • In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio. For example, for a final reaction concentration of 2 mM Cu(II), mix 1 part of 20 mM CuSO₄ with 5 parts of 50 mM ligand solution. Let this mixture stand for 1-2 minutes to allow for complex formation.

  • Deoxygenate the Reaction Mixture:

    • Purge the protein-PEG mixture with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the Reaction:

    • Add the catalyst premix to the deoxygenated protein-PEG mixture.

    • Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation if the protein is sensitive to room temperature.

  • Quenching and Purification:

    • The reaction can be quenched by adding EDTA to chelate the copper catalyst.

    • Purify the PEGylated protein conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

  • Analysis:

    • Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of protein activity.

Protocol 2: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC where a drug is first conjugated to this compound, and the resulting conjugate is then attached to an azide-modified antibody.

Step 1: Conjugation of Drug to this compound

This step assumes the drug has a reactive group (e.g., a primary amine) that can be coupled to an activated form of the this compound's hydroxyl group.

Materials:

  • This compound

  • Drug with a primary amine

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Purification system (e.g., HPLC)

Procedure:

  • Activate this compound:

    • Dissolve this compound and a slight molar excess of DSC in anhydrous DMF.

    • Add TEA and stir the reaction at room temperature for 4-6 hours to form the NHS-activated Propargyl-PEG13 linker.

  • Conjugate Drug to Activated Linker:

    • Add the amine-containing drug to the activated linker solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the drug-PEG-propargyl conjugate by HPLC.

Step 2: CuAAC Conjugation to Azide-Modified Antibody

Procedure:

  • Follow the general CuAAC bioconjugation protocol (Protocol 1), using the purified drug-PEG-propargyl conjugate as the alkyne component and an azide-modified antibody as the azide component.

  • Optimize the molar ratio of the drug-linker conjugate to the antibody to achieve the desired drug-to-antibody ratio (DAR).

  • Purify and characterize the final ADC as described in Protocol 1.

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involving this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl_PEG This compound Cu_Acetylide Copper(I) Acetylide Intermediate Propargyl_PEG->Cu_Acetylide Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Cu_Acetylide Coordination CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Triazole_Product Stable Triazole Linkage Cu_Acetylide->Triazole_Product Cycloaddition & Rearrangement

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

ADC_Synthesis_Workflow start Start drug_linker_synthesis Step 1: Drug-Linker Conjugation (this compound + Drug) start->drug_linker_synthesis antibody_modification Step 2: Antibody Modification (Introduction of Azide Groups) start->antibody_modification purify_drug_linker Purification of Drug-Linker Conjugate drug_linker_synthesis->purify_drug_linker cuaac_conjugation Step 3: CuAAC Click Reaction (Antibody-N3 + Alkyne-Linker-Drug) purify_drug_linker->cuaac_conjugation antibody_modification->cuaac_conjugation purify_adc Purification of ADC cuaac_conjugation->purify_adc characterization Characterization of ADC (DAR, Purity, Activity) purify_adc->characterization end Final ADC Product characterization->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General Mechanism of Action for a PROTAC.

References

The Pivotal Role of the Propargyl Group in Propargyl-PEG13-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG13-OH is a heterobifunctional linker that has become an invaluable tool in modern bioconjugation and drug development. It uniquely combines the biocompatibility and pharmacokinetic benefits of a polyethylene glycol (PEG) spacer with the versatile reactivity of a terminal propargyl group. This guide provides an in-depth technical overview of the core functionalities of this compound, with a particular focus on the indispensable role of its propargyl moiety. We will delve into the chemical properties, reaction kinetics, and applications of this linker, providing detailed experimental protocols and quantitative data to enable its effective use in the laboratory. Furthermore, this guide will illustrate the critical function of such linkers in the construction of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and their impact on cellular signaling pathways.

Introduction: Unpacking the Components of this compound

This compound is a molecule comprised of three key functional components: a propargyl group, a polyethylene glycol (PEG) chain with 13 ethylene glycol units, and a terminal hydroxyl group. Each component plays a distinct and crucial role in its utility as a chemical linker.

  • The Propargyl Group (-CH₂C≡CH): The Reactive Handle for "Click" Chemistry. The terminal alkyne of the propargyl group is the centerpiece of this linker's reactivity. It serves as a bioorthogonal handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This reaction allows for the covalent and stable ligation of the PEG linker to any molecule bearing an azide group, forming a chemically robust 1,2,3-triazole ring.

  • The Polyethylene Glycol (PEG) Spacer (-(OCH₂CH₂)₁₃-): The Biocompatible Modulator. The PEG chain is a hydrophilic and flexible polymer that imparts several desirable properties to the molecules it is conjugated to. These benefits include increased aqueous solubility, reduced immunogenicity and antigenicity, and an increased hydrodynamic radius which can prolong in vivo circulation time by reducing renal clearance. The length of the PEG chain can be precisely tuned to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate.

  • The Hydroxyl Group (-OH): A Gateway for Further Functionalization. The terminal hydroxyl group provides an additional site for chemical modification. It can be derivatized into other functional groups, such as a carboxylic acid or an activated ester, enabling the attachment of a second molecule of interest. This bifunctionality is key to its application in constructing complex molecular architectures like PROTACs and Antibody-Drug Conjugates (ADCs).

The Propargyl Group in Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary role of the propargyl group in this compound is to participate in the CuAAC reaction. This reaction is favored in bioconjugation due to its high yields, mild reaction conditions, and exceptional specificity, as neither the alkyne nor the azide group is typically found in biological systems.

The CuAAC reaction results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage. This triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable moiety that is resistant to hydrolysis, oxidation, and reduction under physiological conditions.[1][2][3] This stability ensures the integrity of the conjugated molecule in biological environments.

Quantitative Data on CuAAC Reactions

The efficiency and kinetics of the CuAAC reaction are influenced by several factors, including the nature of the reactants, the catalyst system (copper source and ligand), solvent, and temperature. The following table summarizes representative quantitative data for CuAAC reactions involving propargyl-functionalized molecules.

ReactantsCatalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Propargyl-PEG-OH and Azide-containing peptideCuSO₄/Sodium AscorbateWater/t-BuOHRoom Temperature1-4 hours>95[4]
Propargyl alcohol and Benzyl azideCuIGlycerol855 hours93[5]
O-propargyl-naphthoquinone and Aryl/Alkyl azidesCuSO₄·5H₂O/Sodium Ascorbate or CuICH₂Cl₂/H₂O or CH₃CNNot specifiedNot specifiedModerate to good[6]
Propargyl-functionalized α-hydroxy acid synthesisPropargyl alcohol and various intermediatesVariousVariousVarious74-95[7]
Propargyl bromide and HOOC-PEG3500-OHKOH/DMF7015 hours96.2[8]
Sugar azide and Propargyl building blockCu(I) catalystNot specifiedNot specifiedNot specified~80[9]

Experimental Protocols

General Protocol for CuAAC Bioconjugation with this compound

This protocol provides a general guideline for the conjugation of an azide-containing biomolecule (e.g., a protein or peptide) to this compound. Optimal conditions may need to be determined empirically for each specific application.

Materials:

  • Azide-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., THPTA or TBTA, 50 mM in a suitable solvent like DMSO or water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the reaction buffer to achieve a desired molar excess over the biomolecule (typically 3-10 equivalents).

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A common ratio is 1:5 (CuSO₄:ligand). Briefly vortex the mixture.

  • Reaction Assembly:

    • To the solution of the azide-functionalized biomolecule, add the desired volume of the this compound solution.

    • Add the pre-mixed copper-ligand catalyst to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry to assess the extent of conjugation.

  • Purification:

    • Once the reaction is complete, the PEGylated conjugate can be purified from excess reagents and unreacted starting materials.

      • Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated biomolecule from smaller molecules like excess PEG linker and catalyst components.

      • Dialysis: Dialysis against a suitable buffer can also be used to remove small molecule impurities.

Workflow for CuAAC Bioconjugation

The following diagram illustrates a typical experimental workflow for the bioconjugation of a protein with this compound.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Dissolve Azide-Protein in Buffer r1 Combine Protein and PEG Linker p1->r1 p2 Dissolve this compound in Buffer p2->r1 p3 Prepare CuSO4/Ligand Stock Solution r2 Add Catalyst (CuSO4/Ligand) p3->r2 p4 Prepare Sodium Ascorbate Stock Solution r3 Initiate with Sodium Ascorbate p4->r3 r1->r2 r2->r3 r4 Incubate at RT (1-4 hours) r3->r4 a1 Purification (SEC or Dialysis) r4->a1 a2 Characterization (SDS-PAGE, MS, HPLC) a1->a2

Caption: Experimental workflow for CuAAC bioconjugation.

Applications in Drug Development: PROTACs and Signaling Pathways

The bifunctional nature of this compound, with its reactive propargyl and versatile hydroxyl groups, makes it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[10]

The propargyl group is typically used to attach one of the two ligands (either the POI binder or the E3 ligase ligand) via a click reaction. The PEG chain serves as a flexible spacer, and its length is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][11] The hydroxyl end can be modified to connect the other ligand.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[12][13] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

PROTACs constructed with Propargyl-PEG linkers can be designed to target and degrade key proteins within this pathway. For instance, a PROTAC could be synthesized with a warhead that binds to a specific kinase in the pathway (e.g., PI3K, AKT, or mTOR) and an E3 ligase ligand connected by a Propargyl-PEG linker. Upon administration, the PROTAC would induce the degradation of the target kinase, thereby inhibiting the downstream signaling and suppressing tumor growth.

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and how a PROTAC can intervene.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC2 mTORC2 TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival Proteasome Proteasome AKT->Proteasome mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition S6K p70S6K mTORC1 mTORC1 Rheb->mTORC1 Activation fourEBP1 4E-BP1 mTORC1->S6K Activation mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylation PROTAC PROTAC (with Propargyl-PEG linker) PROTAC->AKT E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub recruits Ub->AKT Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: PI3K/AKT/mTOR pathway and PROTAC-mediated degradation of AKT.

Conclusion

The propargyl group is the cornerstone of this compound's functionality, providing a highly efficient and specific reactive handle for bioconjugation through the CuAAC click reaction. This, combined with the beneficial properties of the PEG spacer, makes it a powerful tool for the construction of sophisticated biomolecules and therapeutics. For researchers and drug development professionals, a thorough understanding of the role of the propargyl group and the associated click chemistry is essential for harnessing the full potential of this versatile linker in creating next-generation diagnostics and targeted therapies. The ability to precisely engineer molecules that can modulate critical cellular signaling pathways, such as PI3K/AKT/mTOR, underscores the importance of linkers like this compound in advancing the frontiers of medicine.

References

The Critical Role of the PEG13 Linker in Advancing Biological Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile and highly advantageous spacer. This technical guide provides a comprehensive overview of the importance of the PEG13 linker, a mid-length PEG chain, in biological applications. We will delve into its physicochemical properties, its impact on bioconjugate performance, and provide standardized experimental protocols and illustrative diagrams to guide researchers in the rational design of next-generation therapeutics.

Core Principles of PEGylation in Bioconjugation

PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the pharmacological properties of therapeutics.[1] PEG is a hydrophilic, non-toxic, and biocompatible polymer composed of repeating ethylene glycol units.[2] The number of these units determines the length and molecular weight of the PEG chain, with "PEG13" referring to a linker with thirteen ethylene glycol units.

The fundamental advantages of incorporating PEG linkers, including PEG13, into bioconjugates are multifaceted:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs and small molecule inhibitors are hydrophobic, leading to challenges in formulation and a tendency for aggregation. The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of the entire conjugate, preventing aggregation and ensuring stability in physiological environments.[3][4]

  • Improved Pharmacokinetics (PK): The PEG chain increases the hydrodynamic radius of the bioconjugate. This "shielding" effect reduces renal clearance and protects the molecule from enzymatic degradation, thereby prolonging its circulation half-life.[5][6] This extended exposure increases the probability of the therapeutic reaching its target tissue.

  • Reduced Immunogenicity: By masking potential epitopes on the protein or drug, PEGylation can reduce the immunogenic response against the therapeutic agent.[1]

  • Optimized Spatial Orientation: The flexible nature of the PEG linker provides optimal spatial separation between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or an E3 ligase binder). This minimizes steric hindrance and allows each component to interact effectively with its respective target.[3]

The PEG13 Linker: A Strategic Choice for Optimal Performance

The length of the PEG linker is a critical parameter that must be optimized for each specific application. While longer PEG chains can offer greater solubility and longer half-lives, they can also sometimes negatively impact cell permeability and binding affinity.[7] Conversely, shorter PEG linkers may not provide sufficient hydrophilicity or spatial separation. The PEG13 linker, with its intermediate length, often represents a "sweet spot" that balances these competing factors.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker's role is to ensure the stable circulation of the ADC and to release the payload only upon internalization into the target cancer cell. The incorporation of a PEG13 linker can significantly enhance the therapeutic index of an ADC.

Table 1: Representative Impact of PEG Linker Length on ADC Properties

PropertyShort PEG Linker (e.g., PEG4)Mid-Length PEG Linker (e.g., PEG13)Long PEG Linker (e.g., PEG24)
Drug-to-Antibody Ratio (DAR) Typically lower (2-4) due to aggregationCan achieve higher DAR (4-8) with good stabilityEnables very high DAR, but may impact binding
Aqueous Solubility Moderate improvementSignificant improvementHigh improvement
Plasma Half-life ShorterOften optimally extended Longest, but may have diminishing returns
In Vitro Potency (IC50) Generally highestMay see a slight decreaseCan be significantly lower
In Vivo Efficacy ModerateOften shows the best balance of PK and potency Can be very high, but depends on payload release

Note: The values presented are representative and the optimal PEG length is highly dependent on the specific antibody, payload, and conjugation chemistry.

Application in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker in a PROTAC is not just a spacer but a critical determinant of the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

The flexibility and length of the PEG13 linker can facilitate the optimal orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination. Furthermore, the enhanced solubility and cell permeability afforded by the PEG13 linker are vital for the PROTAC to reach its intracellular target.

Table 2: Representative Impact of PEG Linker Length on PROTAC Performance

PropertyShort PEG Linker (e.g., PEG4)Mid-Length PEG Linker (e.g., PEG13)Long PEG Linker (e.g., PEG24)
Aqueous Solubility Moderate improvementSignificant improvementHigh improvement
Cell Permeability Can be highOften optimal, balancing solubility and lipophilicity May be reduced due to increased polarity
Ternary Complex Stability May be strained or unstableCan facilitate stable complex formation May be too flexible, leading to non-productive binding
Degradation Efficacy (DC50) Variable, highly system-dependentFrequently demonstrates high potency Potency can decrease if linker is too long
Maximum Degradation (Dmax) VariableOften achieves high levels of degradation May be reduced

Note: The optimal PEG linker length for a PROTAC is highly dependent on the specific target protein and E3 ligase pair.[7]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of bioconjugates containing a PEG13 linker. Specific reaction conditions and purification methods will need to be optimized for each unique molecule.

General Protocol for the Synthesis of a PEG13-linked ADC

This protocol describes a two-step conjugation process for attaching a cytotoxic payload to an antibody via a heterobifunctional PEG13 linker (e.g., NHS-PEG13-Maleimide).

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG13-Maleimide linker

  • Thiol-containing cytotoxic payload

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Reaction buffers (e.g., borate buffer, pH 8.5)

Procedure:

  • Antibody Modification:

    • Dissolve the NHS-PEG13-Maleimide linker in anhydrous DMSO to a stock concentration of 10-20 mM.

    • Add a 5-10 fold molar excess of the linker solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the excess linker using a desalting column equilibrated with PBS.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in DMSO.

    • Add a 1.5-3 fold molar excess of the payload solution to the maleimide-activated antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding a quenching solution.

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess payload and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).

General Protocol for the Synthesis of a PEG13-linked PROTAC

This protocol describes the synthesis of a PROTAC by coupling a POI-binding ligand and an E3 ligase-binding ligand using a bifunctional PEG13 linker, often employing click chemistry.

Materials:

  • POI-binding ligand with a terminal alkyne or azide group

  • E3 ligase-binding ligand with a complementary terminal azide or alkyne group

  • Azide-PEG13-Alkyne or similar bifunctional linker

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) for CuAAC, or a copper-free click chemistry reagent (e.g., DBCO)

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

  • Purification system (e.g., HPLC)

Procedure:

  • Ligand-Linker Conjugation (Example using CuAAC):

    • Dissolve the POI-binding ligand (with an alkyne) and Azide-PEG13-acid in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add the copper(I) catalyst solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting ligand-linker intermediate by HPLC.

  • PROTAC Assembly:

    • Activate the carboxylic acid of the purified ligand-linker intermediate (e.g., using HATU).

    • Add the E3 ligase-binding ligand (with an amine).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by HPLC.

  • Characterization:

    • Confirm the identity and purity of the PROTAC using LC-MS and NMR.

    • Evaluate the biological activity of the PROTAC through in vitro degradation assays (e.g., Western blot, proteomics).

Visualizing Workflows and Structures

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in the development of PEG13-linked bioconjugates.

ADC_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Target Selection Target Selection Antibody Engineering Antibody Engineering Target Selection->Antibody Engineering Payload Selection Payload Selection Antibody Engineering->Payload Selection Linker Design (PEG13) Linker Design (PEG13) Payload Selection->Linker Design (PEG13) ADC Synthesis ADC Synthesis Linker Design (PEG13)->ADC Synthesis DAR Determination DAR Determination ADC Synthesis->DAR Determination Purity & Aggregation (SEC) Purity & Aggregation (SEC) DAR Determination->Purity & Aggregation (SEC) In Vitro Stability In Vitro Stability Purity & Aggregation (SEC)->In Vitro Stability In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Stability->In Vitro Cytotoxicity In Vivo PK Studies In Vivo PK Studies In Vitro Cytotoxicity->In Vivo PK Studies In Vivo Efficacy In Vivo Efficacy In Vivo PK Studies->In Vivo Efficacy PROTAC_Mechanism cluster_components PROTAC Components cluster_process Degradation Pathway Target Protein (POI) Target Protein (POI) Ternary Complex Formation Ternary Complex Formation Target Protein (POI)->Ternary Complex Formation PROTAC PROTAC PROTAC->Ternary Complex Formation E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Formation PEG13 Linker PEG13 Linker E3 Ligase Binder E3 Ligase Binder PEG13 Linker->E3 Ligase Binder POI Binder POI Binder POI Binder->PEG13 Linker Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded POI Degraded POI Proteasomal Degradation->Degraded POI

References

Propargyl-PEG13-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data and handling precautions for Propargyl-PEG13-OH, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the chemical properties and potential hazards of this reagent is paramount for ensuring laboratory safety and experimental success. This document summarizes key safety information, presents physical and chemical data in a structured format, and outlines recommended handling protocols.

Hazard Identification and Classification

This compound is a polyethylene glycol (PEG) derivative containing a terminal alkyne group (propargyl) and a hydroxyl group. While a Safety Data Sheet (SDS) for Propargyl-PEG13-alcohol from one supplier indicates that the product is not classified as a hazard, it is crucial to handle it with care due to the reactive nature of the propargyl group.[1] The hazards associated with the propargyl functional group are well-documented for the parent compound, propargyl alcohol, which is flammable, toxic, and corrosive.[2][3][4][5][6] The long PEG chain in this compound likely mitigates some of the acute toxicity of the propargyl group, but caution is still warranted.

A safety data sheet for a structurally similar compound, Propargyl-PEG13-acid, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Potential Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of aerosols or dust may cause respiratory irritation.

  • Toxicity: While the overall toxicity is expected to be lower than propargyl alcohol, the propargyl moiety is a known toxicant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. For comparison, data for the more hazardous parent compound, propargyl alcohol, is also included.

PropertyThis compoundPropargyl Alcohol
Synonyms Alkyne-PEG13-OH, Propargyl-PEG12-OH2-Propyn-1-ol, Prop-2-yn-1-ol
CAS Number 1036204-61-1107-19-7
Molecular Formula C₂₇H₅₂O₁₃C₃H₄O
Molecular Weight 584.70 g/mol 56.06 g/mol
Appearance Liquid or Light yellowish solidColorless to light straw liquid
Solubility Soluble in water and most polar organic solvents.[8]Miscible with water.[3]
Purity >95% or >96%99%
Boiling Point Not available114-115 °C
Melting Point Not available-51 to -48 °C
Flash Point Not available36 °C (96.8 °F)
Vapor Pressure Not available12 mmHg (20 °C)
Density Not available0.9715 g/cm³

Toxicological Data

No specific toxicological studies for this compound were found. The data presented below is for propargyl alcohol and should be considered as a guide to the potential hazards of the propargyl functional group.

Toxicity MetricValueSpeciesRouteReference
LD50 (Oral) 56.4 mg/kgRatOral[2]
LD50 (Dermal) 88 mg/kgRabbitDermal[2]
LC50 (Inhalation) 2 mg/L (2 hours)RatInhalation[2]
LC50 (Inhalation) 850 ppm (2 hours)RatInhalation[9]
LC50 (Inhalation) 875 ppm (2 hours)MouseInhalation[9]

Propargyl alcohol is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled, causing severe skin burns and eye damage.[6]

Handling Precautions and Experimental Protocols

Given the potential hazards, the following handling precautions and a general experimental workflow are recommended for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary personal protective equipment is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Environment ppe1 Safety Goggles env1 Chemical Fume Hood ppe2 Chemical-Resistant Gloves (Nitrile) ppe3 Laboratory Coat env2 Well-Ventilated Area

Caption: Recommended Personal Protective Equipment and Handling Environment.

General Handling Workflow

The following diagram outlines a safe workflow for handling this compound in a laboratory setting.

Handling_Workflow start Start: Review SDS and Procedures ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh this compound (Avoid creating dust if solid) fume_hood->weigh dissolve Dissolve in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer) weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction cleanup Clean spills immediately with appropriate absorbent material reaction->cleanup waste Dispose of waste in a -labeled hazardous waste container cleanup->waste end End: Wash hands thoroughly waste->end

Caption: Safe Handling Workflow for this compound.

Detailed Experimental Protocol: General Procedure for Bioconjugation

The following is a generalized protocol for using this compound in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This should be adapted based on the specific requirements of the experiment.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a copper ligand)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the azide-containing molecule in a compatible buffer.

    • Prepare stock solutions of CuSO₄ and sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (TCEP or THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule with the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. The final concentration of the organic solvent should be minimized to avoid denaturation of biomolecules.

    • Add the copper ligand to the reaction mixture.

    • Initiate the reaction by adding sodium ascorbate followed by CuSO₄. The final concentrations typically range from 0.1 to 1 mM for the copper catalyst and 1 to 5 mM for the reducing agent.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and byproducts.

Storage and Disposal

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.[8]

  • Recommended storage is at -20°C for long-term stability.[8] For short-term storage (days to weeks), 0-4°C is acceptable.[8]

  • The material is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[8]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

This technical guide provides a comprehensive overview of the safety and handling considerations for this compound. By adhering to these guidelines, researchers can minimize risks and ensure the safe and effective use of this versatile chemical reagent. Always consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.

References

A Technical Guide to Propargyl-PEG13-OH: Commercial Availability, Purity Assessment, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG13-OH, a valuable heterobifunctional linker used in bioconjugation and drug development. This document details its commercial availability and purity, outlines rigorous experimental protocols for its quality assessment, and illustrates its application in the context of Proteolysis Targeting Chimeras (PROTACs).

Commercial Suppliers and Purity of this compound

This compound is readily available from several commercial suppliers. The purity of these reagents is a critical parameter for reproducible and reliable results in research and development. The following table summarizes the offerings from various suppliers.

SupplierReported PurityAnalytical Data Provided (Typically)
MedKoo Biosciences>95%Certificate of Analysis
MedchemExpressNot explicitly statedVaries
PurePEGNot explicitly statedVaries
Precise PEG>96%Certificate of Analysis

Experimental Protocols for Purity Determination

Ensuring the purity of this compound is paramount for its successful application. The following are detailed methodologies for key analytical techniques used to assess the purity and structural integrity of this PEG linker.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of PEG compounds and identifying any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended, as PEGs lack a strong UV chromophore.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • Data Analysis:

    • The primary peak corresponding to this compound should be identified.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any structural impurities.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Analysis:

    • The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Identify the characteristic proton signals for this compound:

      • A singlet or triplet around 2.4 ppm corresponding to the acetylenic proton (-C≡C-H ).

      • A singlet or doublet around 4.2 ppm for the methylene protons adjacent to the alkyne (-CH₂-C≡CH).

      • A complex multiplet between 3.5 and 3.7 ppm for the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

      • A triplet around 3.7 ppm for the methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).

      • A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on concentration and solvent.

    • Integrate the peaks to confirm the ratio of the different proton environments. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight distribution of the PEG chain.

Methodology:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) analyzer for accurate mass measurements.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Data Acquisition:

    • Infuse the sample directly into the ESI source or inject it through an LC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • The mass spectrum will show a distribution of peaks, each corresponding to a different PEG oligomer with a varying number of ethylene glycol units.

    • The difference in mass between adjacent major peaks should be approximately 44.03 Da, corresponding to the mass of one ethylene glycol unit (C₂H₄O).

    • The most abundant peak should correspond to the expected molecular weight of this compound (approximately 634.8 g/mol ). The overall distribution provides information on the polydispersity of the sample.

Visualization of Workflows and Pathways

Quality Assessment Workflow

The following diagram illustrates a typical workflow for the quality assessment of commercially procured this compound.

G Figure 1. Quality Assessment Workflow for this compound cluster_0 Procurement and Initial Inspection cluster_1 Analytical Characterization cluster_2 Decision cluster_3 Outcome supplier_selection Supplier Selection & CoA Review visual_inspection Visual Inspection (Appearance, Color) supplier_selection->visual_inspection solubility_test Solubility Test visual_inspection->solubility_test hplc Purity Assessment (HPLC-ELSD/CAD) solubility_test->hplc nmr Structural Confirmation (¹H NMR) hplc->nmr ms Molecular Weight Distribution (ESI-MS) nmr->ms decision Purity & Structure Acceptable? ms->decision accept Accept Lot for Use decision->accept Yes reject Reject Lot decision->reject No

Caption: Quality Assessment Workflow for this compound.

Application in PROTAC-Mediated Protein Degradation

This compound is a commonly used linker in the synthesis of PROTACs. The propargyl group allows for the attachment of a target protein-binding ligand via "click chemistry," while the hydroxyl group can be modified to attach an E3 ligase-recruiting ligand. The PEG chain provides optimal spacing and solubility for the resulting PROTAC molecule. The diagram below illustrates the general mechanism of action for a PROTAC targeting the Epidermal Growth Factor Receptor (EGFR).

G Figure 2. PROTAC-Mediated Degradation of EGFR cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation protac PROTAC (EGFR Ligand - PEG13 - E3 Ligand) egfr Target Protein (EGFR) protac->egfr e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ternary_complex Ternary Complex Formation (EGFR-PROTAC-E3 Ligase) egfr->ternary_complex e3_ligase->ternary_complex ubiquitination Poly-Ubiquitination of EGFR ternary_complex->ubiquitination Ubiquitin Transfer proteasome 26S Proteasome ubiquitination->proteasome Recognition degradation EGFR Degradation proteasome->degradation amino_acids Recycled Amino Acids degradation->amino_acids release PROTAC & E3 Ligase Release degradation->release release->protac Recycling

Caption: PROTAC-Mediated Degradation of EGFR.

An In-depth Technical Guide to the Synthesis and Manufacturing of Propargyl-PEG13-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG13-OH is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its heterobifunctional nature, featuring a terminal propargyl group for click chemistry and a hydroxyl group for further functionalization, makes it a versatile tool in creating complex biomolecular architectures. This guide provides a comprehensive overview of the synthetic routes and manufacturing considerations for producing high-purity this compound.

Synthesis Route

The synthesis of monodisperse this compound presents a significant challenge due to the need for precise control over the ethylene glycol chain length. Polydisperse mixtures, often resulting from conventional polymerization of ethylene oxide, are unsuitable for applications demanding high precision, such as in the pharmaceutical industry. The most effective method for producing a discrete PEG linker of a specific length is through a stepwise, iterative approach. This method involves the sequential addition of protected oligo(ethylene glycol) units to achieve the desired chain length, followed by end-group modification.

A common and robust strategy for the synthesis of this compound involves a multi-step process that begins with a short, protected PEG unit and builds up to the target 13-mer. The Williamson ether synthesis is a cornerstone of this approach.

Logical Workflow of this compound Synthesis

Synthesis_Workflow cluster_synthesis Stepwise PEG Synthesis (Iterative) cluster_functionalization End-Group Functionalization Start Triethylene Glycol (Starting Material) Protect1 Monoprotection (e.g., with Trityl group) Start->Protect1 Activate1 Activation of free -OH (e.g., Tosylation) Protect1->Activate1 Monomer1 Protected & Activated Triethylene Glycol Monomer Activate1->Monomer1 Couple1 Williamson Ether Synthesis (Coupling with another protected PEG unit) Monomer1->Couple1 Deprotect1 Deprotection Couple1->Deprotect1 Iterate Repeat Coupling & Deprotection Cycles Deprotect1->Iterate PEG13_OH HO-PEG13-OH Iterate->PEG13_OH Protect2 Monoprotection of one -OH (e.g., with a base-labile group) PEG13_OH->Protect2 Propargylate Propargylation of the free -OH group Protect2->Propargylate Deprotect2 Final Deprotection Propargylate->Deprotect2 Final_Product This compound Deprotect2->Final_Product

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocols

The following protocols are representative of the key steps in the synthesis of this compound. These are based on established methodologies for the synthesis of monodisperse PEG derivatives.

Preparation of a Protected and Activated Oligo(ethylene glycol) Monomer

A common building block for stepwise PEG synthesis is a tetraethylene glycol monomer with one terminus protected (e.g., with a dimethoxytrityl group) and the other activated (e.g., as a tosylate).[1] This allows for controlled, directional chain elongation.

Methodology:

  • Protection: React tetraethylene glycol with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine to selectively protect one hydroxyl group.

  • Activation: The remaining free hydroxyl group is then activated by reaction with tosyl chloride (TsCl) in pyridine to form the tosylate, which is an excellent leaving group for the subsequent Williamson ether synthesis.

  • Purification: The resulting monomer is purified by column chromatography to ensure high purity before use in the stepwise synthesis.

Stepwise Synthesis of the PEG13 Backbone

The precisely defined 13-unit PEG chain is constructed on a solid support, such as Wang resin, to facilitate purification at each step.[1]

Methodology:

  • Initiation: The solid support is first functionalized with a starting oligo(ethylene glycol) unit.

  • Deprotonation: The terminal hydroxyl group on the resin-bound PEG is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form an alkoxide.

  • Coupling (Williamson Ether Synthesis): The activated monomer from step 1 is added to the deprotonated, resin-bound PEG. The alkoxide displaces the tosylate group on the monomer, forming a new ether linkage and extending the PEG chain.[2]

  • Deprotection: The protecting group (e.g., DMTr) on the newly added monomer is removed with a mild acid, such as trichloroacetic acid, to expose a new terminal hydroxyl group.

  • Iteration: Steps 2-4 are repeated with the appropriate oligo(ethylene glycol) monomers to build the PEG chain up to the desired 13 ethylene glycol units.

  • Cleavage: Once the desired chain length is achieved, the HO-PEG13-OH is cleaved from the solid support using a strong acid, such as trifluoroacetic acid.

Propargylation of the Terminal Hydroxyl Group

The final step is the introduction of the propargyl group onto one of the terminal hydroxyls of the PEG13 diol. This is typically achieved through a Williamson ether synthesis.[3]

Methodology:

  • Monoprotection: To ensure selective propargylation of only one hydroxyl group, a temporary protecting group is introduced.

  • Deprotonation: The free hydroxyl group is deprotonated with a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

  • Propargylation: Propargyl bromide is added to the reaction mixture. The alkoxide attacks the propargyl bromide in an SN2 reaction to form the propargyl ether.[3]

  • Deprotection: The temporary protecting group is removed to yield the final this compound.

  • Purification: The final product is purified using techniques such as column chromatography or preparative HPLC to remove any unreacted starting materials and byproducts.

Data Presentation

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound and its intermediates.

Table 1: Reaction Conditions and Yields for Key Synthesis Steps

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Monomer Protection (Tritylation) Triethylene Glycol, Trityl Chloride, PyridineDichloromethane2512> 90
Monomer Activation (Tosylation) Mono-tritylated Triethylene Glycol, Tosyl Chloride, PyridineDichloromethane0 to 254> 95
Iterative Coupling on Solid Support Resin-bound PEG-OH, NaH, Activated MonomerTHF2512> 98 per cycle
Propargylation HO-PEG13-OH, NaH, Propargyl BromideTHF0 to 252485-95

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C29H58O14
Molecular Weight 630.77 g/mol
Appearance Colorless to pale yellow oil
Purity (by HPLC) > 95%
¹H NMR (CDCl₃, δ ppm) ~4.2 (t, 2H, -CH₂-C≡CH), ~3.6 (m, 52H, PEG backbone), ~2.4 (t, 1H, -C≡CH)
¹³C NMR (CDCl₃, δ ppm) ~79.9 (-C≡CH), ~72.5 (-CH₂-O-), ~70.5 (PEG backbone), ~58.4 (-CH₂-C≡CH)

Manufacturing and Quality Control

The large-scale manufacturing of high-purity, monodisperse this compound requires stringent quality control at each step of the synthesis.

Experimental Workflow for Quality Control

QC_Workflow cluster_qc Quality Control Workflow Raw_Materials Raw Material Analysis (NMR, GC-MS) In_Process In-Process Controls (TLC, HPLC) Raw_Materials->In_Process Intermediate_Char Intermediate Characterization (NMR, MS) In_Process->Intermediate_Char Final_Product_QC Final Product QC Intermediate_Char->Final_Product_QC Purification Purification (Column Chromatography, HPLC) Final_Product_QC->Purification Final_Analysis Final Analysis (NMR, HPLC, MS, Water Content) Purification->Final_Analysis Packaging Packaging under Inert Atmosphere Final_Analysis->Packaging

Caption: A workflow diagram outlining the quality control process during the manufacturing of this compound.

Key Quality Control Parameters:

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) to ensure the absence of shorter or longer PEG contaminants and other impurities.

  • Identity and Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the correct molecular structure and mass.

  • Monodispersity: The absence of a distribution of molecular weights is a critical parameter, confirmed by the sharp peaks in HPLC and MS analyses.

  • Water Content: Determined by Karl Fischer titration, as moisture can affect the stability and reactivity of the final product.

Conclusion

The synthesis of this compound is a precise and multi-step process that relies on the principles of stepwise oligo(ethylene glycol) synthesis and controlled end-group functionalization. For researchers and drug development professionals, understanding the intricacies of its synthesis and the importance of stringent quality control is paramount to ensuring the reliability and reproducibility of their downstream applications, from bioconjugation to the development of novel therapeutics. The methodologies outlined in this guide provide a foundational understanding for the production of this critical chemical entity.

References

Methodological & Application

Application Notes: Propargyl-PEG13-OH for Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG13-OH is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal alkyne group (propargyl) and a terminal hydroxyl group. This heterobifunctional structure is specifically designed for covalent modification of biomolecules and surfaces via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "click chemistry." The PEG component is a hydrophilic chain of 13 ethylene glycol units, which enhances the solubility and stability of the resulting conjugate, reduces aggregation, and minimizes non-specific binding. The terminal hydroxyl group can be used for further derivatization if required.

These characteristics make this compound an ideal reagent for researchers in drug development, diagnostics, and materials science for applications such as the development of antibody-drug conjugates (ADCs), PEGylation of proteins and peptides for improved pharmacokinetics, and functionalization of surfaces for diagnostic arrays or biomaterials.

Key Applications:

  • Bioconjugation: Covalent attachment to azide-modified proteins, peptides, nucleic acids, or small molecules.

  • ADC Development: Serves as a hydrophilic linker between an antibody and a cytotoxic payload.

  • Surface Modification: Immobilization onto azide-functionalized surfaces to create biocompatible or anti-fouling coatings.

  • Hydrogel Formation: Cross-linking with multi-azide functional molecules to form biocompatible hydrogels.

Reaction Principle and Workflow

The core of this protocol is the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne of this compound and an azide group on a target molecule. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand is often included to stabilize the Cu(I) ion and improve reaction efficiency.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl This compound (Alkyne) Product Stable Triazole-Linked PEGylated Conjugate Propargyl->Product AzideMol Azide-Modified Molecule (R-N3) AzideMol->Product CuSO4 Cu(II)SO4 CuI Cu(I) Catalyst CuSO4->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes CuI->Product Catalyzes

Figure 1: General scheme for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Workflow prep 1. Reagent Preparation (Stocks: PEG, Azide-Protein, CuSO4, Ligand, Ascorbate) react_setup 2. Reaction Setup (Combine Azide-Protein and This compound in buffer) prep->react_setup cat_add 3. Catalyst Addition (Add premixed Cu(II)/Ligand and Ascorbate to initiate) react_setup->cat_add incubate 4. Incubation (e.g., 1-4 hours at Room Temp. or 37°C) cat_add->incubate purify 5. Purification (Remove excess reagents and catalyst via SEC or Dialysis) incubate->purify analyze 6. Analysis & Characterization (SDS-PAGE, MS, HPLC) purify->analyze

Figure 2: A typical experimental workflow for protein conjugation using this compound.

Experimental Protocol: PEGylation of an Azide-Modified Protein

This protocol provides a general method for conjugating this compound to an azide-modified protein, such as Bovine Serum Albumin (BSA), as a model. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

1. Materials and Reagents

  • This compound

  • Azide-modified protein (e.g., Azido-BSA)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • Deionized water (18 MΩ·cm)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis tubing)

2. Reagent Stock Solution Preparation

It is crucial to prepare fresh stock solutions, especially for the sodium ascorbate, to ensure maximum activity.

ReagentStock ConcentrationSolventStorage Conditions
This compound50 mMDeionized Water-20°C for long-term; 4°C for short-term
Azide-Modified Protein10 mg/mL (or ~150 µM for BSA)PBS, pH 7.4As per manufacturer's recommendation (typically 4°C)
Copper(II) Sulfate (CuSO₄)100 mMDeionized WaterRoom Temperature
THPTA Ligand100 mMDeionized WaterRoom Temperature
Sodium Ascorbate200 mMDeionized WaterPrepare fresh before each use; discard unused portion

3. Step-by-Step Conjugation Protocol

This protocol is for a final reaction volume of 1 mL.

  • Prepare the Protein-PEG Mixture:

    • In a microcentrifuge tube, add 500 µL of the 10 mg/mL Azide-Modified Protein solution.

    • Add 60 µL of the 50 mM this compound stock solution. This corresponds to a ~20-fold molar excess of the PEG linker over the protein (assuming BSA at ~150 µM).

    • Add 390 µL of degassed PBS, pH 7.4, to bring the sub-total volume to 950 µL.

    • Mix gently by pipetting.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix 10 µL of 100 mM CuSO₄ with 10 µL of 100 mM THPTA ligand. The ligand-to-copper ratio should be 1:1 to 5:1 to stabilize the catalyst. Let it sit for 1 minute.

  • Initiate the Reaction:

    • Add 20 µL of the CuSO₄/THPTA premix to the protein-PEG mixture.

    • Add 30 µL of freshly prepared 200 mM Sodium Ascorbate to the reaction tube. The final concentrations will be approximately 1 mM Cu, 1 mM Ligand, and 6 mM Ascorbate.

    • Mix gently but thoroughly by inverting the tube or pipetting. Avoid vigorous vortexing to prevent protein denaturation.

  • Incubate:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically. For many proteins, 2 hours at 37°C is sufficient.

  • Purification:

    • Remove the unreacted this compound, copper catalyst, and other small molecules from the PEGylated protein conjugate.

    • Size Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4. This is the preferred method for rapid and efficient purification.

    • Dialysis: Dialyze the reaction mixture against PBS, pH 7.4, at 4°C with multiple buffer changes over 24-48 hours.

  • Analysis and Storage:

    • Confirm successful conjugation using SDS-PAGE (a shift in molecular weight should be observed), Mass Spectrometry (to determine the degree of labeling), or HPLC.

    • Store the purified conjugate at 4°C or -20°C as appropriate for the protein.

4. Example Reaction Optimization

To optimize the degree of labeling (DOL), it is recommended to vary the molar excess of the Propargyl-PEG linker.

Reaction IDProtein Conc. (µM)This compound (Molar Excess)Final Cu(I) Conc. (mM)Incubation Time (hr)Expected Outcome
Opti-11005x12Low to moderate Degree of Labeling (DOL)
Opti-2 100 20x 1 2 Good starting point for moderate to high DOL
Opti-310050x12High DOL, potential for increased non-specific binding

5. Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive sodium ascorbate solution.Always prepare sodium ascorbate solution fresh before use.
Insufficient molar excess of PEG linker.Increase the molar excess of this compound (e.g., from 20x to 50x).
pH of the reaction buffer is not optimal.Ensure the reaction buffer is between pH 7 and 8.
Protein Precipitation High concentration of protein or catalyst.Reduce the protein concentration. Ensure the copper ligand (THPTA) is present to protect the protein.
Protein is sensitive to the reaction conditions.Decrease incubation temperature or time. Consider a copper-free click chemistry alternative if the issue persists.
Broad Peak in SEC/MS Incomplete reaction or protein aggregation.Increase incubation time or reagent excess. Confirm protein integrity before starting the reaction.

Application Notes and Protocols for Protein and Peptide Bioconjugation using Propargyl-PEG13-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Propargyl-PEG13-OH as a versatile linker for the bioconjugation of proteins and peptides. The protocols detailed below leverage the efficiency and specificity of "click chemistry," a powerful tool for creating stable, well-defined bioconjugates. This document outlines two primary methodologies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This compound is a heterobifunctional linker featuring a terminal alkyne group for click chemistry and a hydroxyl group that can be further functionalized. The polyethylene glycol (PEG) spacer, consisting of 13 ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity.[1][2]

Key Applications:

  • PEGylation of therapeutic proteins and peptides: To improve pharmacokinetic and pharmacodynamic properties.

  • Development of antibody-drug conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies.

  • Synthesis of PROTACs (Proteolysis Targeting Chimeras): Connecting a target-binding ligand to an E3 ligase ligand.[3]

  • Immobilization of biomolecules: Attaching proteins or peptides to surfaces for diagnostic or biomaterial applications.

  • Fluorescent labeling: Conjugating imaging agents to biomolecules for tracking and visualization.

Chemical Structure and Properties

The fundamental structure of this compound provides a versatile platform for bioconjugation.

G cluster_propargyl Propargyl Group cluster_peg PEG13 Spacer cluster_hydroxyl Hydroxyl Group Propargyl HC≡C-CH₂- PEG -(O-CH₂-CH₂)₁₃- Propargyl->PEG Hydroxyl -OH PEG->Hydroxyl

Caption: Structure of this compound.

Data Presentation: Quantitative Analysis of Bioconjugation Reactions

While specific quantitative data for this compound is not extensively available in published literature, the following tables provide representative data for similar propargyl-PEG linkers in bioconjugation reactions. These values should serve as a baseline for optimization of your specific system.

Table 1: Representative Reaction Parameters for CuAAC Bioconjugation

ParameterProtein ConjugationPeptide ConjugationOligonucleotide Conjugation
Biomolecule Concentration 1-10 mg/mL (e.g., 20-200 µM)1-5 mM100-500 µM
Propargyl-PEG Linker Concentration 1.5 - 5 equivalents1.1 - 2 equivalents2 - 10 equivalents
Copper (II) Sulfate (CuSO₄) Concentration 50-250 µM100-500 µM100-500 µM
Copper Ligand (e.g., THPTA) Concentration 5 equivalents to Copper5 equivalents to Copper5 equivalents to Copper
Reducing Agent (e.g., Sodium Ascorbate) Concentration 5-10 mM5-20 mM5-20 mM
Reaction Time 1-4 hours30-60 minutes1-2 hours
Typical Yield >80%>90%>95%

Table 2: Representative Reaction Parameters for SPAAC Bioconjugation

ParameterProtein ConjugationPeptide ConjugationCell Surface Labeling
Biomolecule Concentration 1-5 mg/mL (e.g., 20-100 µM)0.5-2 mMN/A
Strained Alkyne (e.g., DBCO) Concentration 2-10 equivalents1.5 - 5 equivalents10-100 µM
Propargyl-PEG Linker Concentration 1.1 - 3 equivalents1.1 - 2 equivalentsN/A (azide on biomolecule)
Reaction Time 2-12 hours1-4 hours30-60 minutes
Typical Yield >70%>85%N/A (qualitative)

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein or peptide with this compound.

G cluster_workflow CuAAC Experimental Workflow start Start prepare_reagents Prepare Reagents: - Azide-modified biomolecule - this compound - CuSO₄ solution - Ligand (THPTA) solution - Sodium Ascorbate solution - Reaction Buffer (e.g., PBS, pH 7.4) start->prepare_reagents mix_reagents Combine in order: 1. Biomolecule in Buffer 2. This compound 3. Premixed CuSO₄/Ligand prepare_reagents->mix_reagents initiate_reaction Initiate Reaction: Add Sodium Ascorbate mix_reagents->initiate_reaction incubate Incubate: Room Temperature (Time based on optimization) initiate_reaction->incubate quench Quench Reaction (optional): Add EDTA incubate->quench purify Purify Conjugate: - Size Exclusion Chromatography (SEC) - Dialysis - Affinity Chromatography quench->purify characterize Characterize Conjugate: - SDS-PAGE - Mass Spectrometry - HPLC purify->characterize end End characterize->end

Caption: CuAAC Experimental Workflow.

Materials:

  • Azide-modified protein or peptide

  • This compound

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, degassed)

  • Quenching solution (optional, e.g., 100 mM EDTA)

  • Purification system (e.g., SEC column, dialysis tubing)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the azide-modified protein or peptide in the reaction buffer to the desired concentration (refer to Table 1).

    • Add this compound to the desired molar excess.

    • In a separate tube, prepare the copper/ligand catalyst by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Briefly vortex and allow to complex for 2-3 minutes.

    • Add the copper/ligand catalyst to the protein/PEG mixture.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to initiate the cycloaddition.

    • Gently mix the solution by inverting the tube or by slow vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for the optimized duration (typically 1-4 hours). Protect from light if using light-sensitive molecules.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution (EDTA) to chelate the copper catalyst.

  • Purification:

    • Remove unreacted reagents and byproducts by a suitable purification method. Size exclusion chromatography (SEC) is commonly used to separate the larger bioconjugate from smaller molecules. Dialysis or affinity chromatography can also be employed depending on the nature of the biomolecule.

  • Characterization:

    • Analyze the purified conjugate to confirm successful ligation and assess purity. Techniques such as SDS-PAGE will show a shift in molecular weight. Mass spectrometry can be used to determine the exact mass of the conjugate, and HPLC can be used to assess purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a protein or peptide modified with a strained alkyne (e.g., DBCO, BCN) to an azide-functionalized molecule, which can be synthesized from this compound. The hydroxyl group of this compound would first need to be converted to an azide.

G cluster_workflow SPAAC Experimental Workflow start Start prepare_reagents Prepare Reagents: - Strained Alkyne-modified biomolecule - Azide-functionalized PEG13 - Reaction Buffer (e.g., PBS, pH 7.4) start->prepare_reagents mix_reagents Combine Reagents: - Biomolecule in Buffer - Azide-functionalized PEG13 prepare_reagents->mix_reagents incubate Incubate: Room Temperature or 37°C (Time based on optimization) mix_reagents->incubate purify Purify Conjugate: - Size Exclusion Chromatography (SEC) - Dialysis - Affinity Chromatography incubate->purify characterize Characterize Conjugate: - SDS-PAGE - Mass Spectrometry - HPLC purify->characterize end End characterize->end

Caption: SPAAC Experimental Workflow.

Materials:

  • Strained alkyne-modified protein or peptide (e.g., DBCO-protein)

  • Azide-functionalized PEG13 (synthesized from this compound)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., SEC column, dialysis tubing)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, dissolve the strained alkyne-modified protein or peptide in the reaction buffer to the desired concentration (refer to Table 2).

    • Add the azide-functionalized PEG13 to the desired molar excess.

  • Incubation:

    • Gently mix the solution and incubate at room temperature or 37°C for the optimized duration (typically 2-12 hours). The reaction kinetics of SPAAC are generally slower than CuAAC.

  • Purification:

    • Purify the conjugate using a suitable method as described in the CuAAC protocol to remove unreacted PEG linker.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and purity.

Signaling Pathways and Logical Relationships

The "click chemistry" reactions at the core of these protocols are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product propargyl_peg Propargyl-PEG13-Biomolecule cuaac CuAAC (Copper(I) Catalyst) propargyl_peg->cuaac spaac SPAAC (Strained Alkyne) propargyl_peg->spaac (requires azide modification of PEG) azide_molecule Azide-Molecule azide_molecule->cuaac azide_molecule->spaac (requires strained alkyne on biomolecule) conjugate Stable Triazole-Linked Bioconjugate cuaac->conjugate spaac->conjugate

Caption: Click Chemistry Reaction Pathways.

Conclusion

This compound is a valuable tool for the bioconjugation of proteins and peptides, offering a balance of reactivity, solubility, and biocompatibility. The choice between CuAAC and SPAAC will depend on the specific application, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for sensitive biological systems. Careful optimization of the reaction conditions outlined in these protocols will enable the efficient and reproducible synthesis of well-defined bioconjugates for a wide range of research, diagnostic, and therapeutic applications.

References

Application of Propargyl-PEG13-OH in PROTAC Linker Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, solubility, and cell permeability of the PROTAC.[1][]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[1][3] The length and composition of the PEG linker are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[4] Propargyl-PEG13-OH is a bifunctional linker containing a 13-unit PEG chain, a terminal propargyl group, and a terminal hydroxyl group. The propargyl group, which contains an alkyne, is specifically designed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5] This reaction provides a highly efficient and modular method for conjugating the linker to a POI ligand or E3 ligase ligand that has been functionalized with an azide group.[6]

These application notes provide a comprehensive overview of the use of this compound in PROTAC synthesis, including detailed experimental protocols for synthesis and biological evaluation.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation

The following tables summarize representative quantitative data for PROTACs, illustrating the impact of linker composition and length on their physicochemical properties and biological activity. While specific data for a PEG13 linker is not available in the public domain, the provided data for similar PEG linkers serves as a valuable reference.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC A Alkyl Chain7904.5160
PROTAC B PEG49203.1195
PROTAC C PEG810902.0250
PROTAC D (Hypothetical) PEG13~1300<2.0>300

Data is illustrative and compiled from various sources in the literature.

Table 2: Influence of Linker Length on Degradation Efficiency and Permeability of Representative PROTACs

PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Apparent Permeability (Papp) (10⁻⁶ cm/s)E3 LigaseCell Line
Degrader 1 PEG10.85>95Not ReportedUnspecifiedK562
Degrader 2 PEG41-40>90Not ReportedCRBNRamos
Degrader 3 PEG8~50~80LowVHLMCF7

DC₅₀ and Dₘₐₓ values are cell-line dependent and can vary based on experimental conditions.[7]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the final "click" reaction to assemble a PROTAC from an azide-functionalized POI or E3 ligase ligand and this compound that has been previously conjugated to the other binding ligand.

Materials:

  • Azide-functionalized binding partner (POI-N₃ or E3-N₃)

  • This compound-functionalized binding partner (E3-Linker-Propargyl or POI-Linker-Propargyl)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Preparative HPLC system

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the azide-functionalized binding partner (1.0 equivalent) and the propargyl-functionalized binding partner (1.0-1.2 equivalents) in a suitable solvent mixture. A common solvent system is a 1:1:1 mixture of THF, t-BuOH, and water.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 equivalents) in deionized water.

    • In another vial, prepare a fresh solution of sodium ascorbate (0.2-0.4 equivalents) in deionized water.

  • Reaction Execution:

    • To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

    • Stir the reaction at room temperature for 4-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC product and the consumption of the starting materials.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Characterization and Storage:

    • Collect the fractions containing the pure PROTAC and lyophilize to obtain a fluffy solid.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

    • Store the purified PROTAC at -20°C or -80°C for long-term stability.

Synthesis_Workflow cluster_0 Preparation of Building Blocks cluster_1 Click Chemistry Reaction cluster_2 Purification and Analysis POI_N3 Azide-functionalized POI Ligand CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) POI_N3->CuAAC E3_Propargyl This compound functionalized E3 Ligand E3_Propargyl->CuAAC Purification Preparative HPLC CuAAC->Purification Analysis LC-MS, HRMS, NMR Purification->Analysis Final_PROTAC Final PROTAC Molecule Analysis->Final_PROTAC

General workflow for PROTAC synthesis via CuAAC.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer and collect the cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of the synthesized PROTAC.[8]

Materials:

  • Synthesized PROTAC

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Preparation of the Acceptor Plate:

    • Coat the filter of the 96-well acceptor plate with the lipid solution. .

  • Preparation of the Donor Plate:

    • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the final desired concentration (final DMSO concentration should be <1%).

    • Add the PROTAC solution to the wells of the donor plate.

  • Assay Incubation:

    • Place the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp):

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Troubleshooting and Optimization

The development of effective PROTACs often requires empirical optimization. The linker plays a crucial role in this process.

Troubleshooting workflow for PROTAC optimization.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its defined length and propargyl functionality for click chemistry enable the modular and efficient assembly of PROTAC libraries. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. The systematic optimization of the linker, including its length and composition, is a critical step in developing potent and effective protein degraders.

References

Illuminating the Cellular Landscape: A Guide to Labeling with Propargyl-PEG13-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Cellular Labeling

In the intricate world of cellular biology and drug development, the ability to precisely label and track biomolecules is paramount. Propargyl-PEG13-OH emerges as a valuable tool in this endeavor, offering a versatile handle for the bioorthogonal labeling of cells. This hydrophilic, 13-unit polyethylene glycol (PEG) linker, terminating in a reactive propargyl group, enables covalent attachment to azide-modified targets within a cellular environment through "click chemistry." This technology facilitates a wide range of applications, from visualizing cellular components to understanding drug-target interactions.

This document provides a comprehensive guide to utilizing this compound for cell labeling, covering two primary click chemistry approaches: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Detailed protocols, quantitative data summaries, and workflow diagrams are presented to aid researchers in successfully implementing this powerful labeling strategy.

Core Applications

The versatility of this compound and click chemistry allows for a broad spectrum of applications in biological research and drug development:

  • Bioconjugation: Covalently attaching molecules of interest, such as fluorophores, biotin, or drug candidates, to azide-modified biomolecules within or on the surface of cells.[1][2]

  • Metabolic Labeling: Introducing azide-modified metabolic precursors to cells, which are then incorporated into newly synthesized biomolecules like proteins, glycans, or nucleic acids. The subsequent reaction with a propargyl-PEG-linked probe allows for their visualization and analysis.[3][4][5]

  • Drug Delivery and Target Identification: Using Propargyl-PEG linkers in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapies.[6][7][8] The alkyne group provides a convenient point for attaching targeting ligands or therapeutic payloads.

Quantitative Data Summary

The efficiency of cell labeling using propargyl-PEG derivatives is influenced by several factors, including the choice of click chemistry method, reagent concentrations, and incubation times. The following table summarizes typical experimental parameters gleaned from various studies using alkyne-PEG derivatives for cell labeling. Note that optimal conditions should be determined empirically for each specific cell type and experimental setup.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This compound Concentration 10 - 100 µM10 - 100 µM
Azide-modified Probe Concentration 1.5 x alkyne concentrationDependent on strained alkyne reactivity
Copper(I) Source (e.g., CuSO₄) 10 - 200 µM[9][10]Not Applicable
Copper(I)-Stabilizing Ligand (e.g., THPTA, BTTAA) 50 - 500 µM (typically 5x copper concentration)[3][11]Not Applicable
Reducing Agent (e.g., Sodium Ascorbate) 2.5 - 5 mM[4]Not Applicable
Strained Alkyne Reagent (e.g., DBCO, BCN) Not Applicable10 - 100 µM[12]
Incubation Time 5 - 60 minutes[3][5]30 - 120 minutes[12]
Cell Viability Can be cytotoxic, dependent on copper concentration and incubation time. Ligands help mitigate toxicity.[4][5][13]Generally high due to the absence of a toxic copper catalyst.[4]

Experimental Workflow for Cell Labeling

The general workflow for labeling cells with this compound derivatives involves two main stages: introduction of the azide handle into the cellular target and the subsequent click chemistry reaction with the propargyl-PEG reagent.

experimental_workflow cluster_azide_intro Step 1: Introduction of Azide Handle cluster_click_reaction Step 2: Click Chemistry Reaction cluster_cuaac CuAAC cluster_spaac SPAAC cluster_analysis Step 3: Downstream Analysis metabolic_labeling Metabolic Labeling with Azido Sugar/Amino Acid wash_cells Wash Cells to Remove Unincorporated Azide metabolic_labeling->wash_cells direct_conjugation Direct Conjugation to Cell Surface Proteins direct_conjugation->wash_cells add_reagents Add this compound & Click Reagents wash_cells->add_reagents cuaac_reagents Add CuSO4, Ligand (THPTA), & Sodium Ascorbate add_reagents->cuaac_reagents If CuAAC spaac_reagents Add Azide-conjugated Strained Alkyne add_reagents->spaac_reagents If SPAAC wash_final Wash Cells to Remove Excess Reagents cuaac_reagents->wash_final spaac_reagents->wash_final imaging Fluorescence Microscopy wash_final->imaging flow_cytometry Flow Cytometry wash_final->flow_cytometry proteomics Mass Spectrometry wash_final->proteomics

Cell Labeling Workflow

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for labeling cells using this compound via both CuAAC and SPAAC. These are general protocols and may require optimization for specific cell lines and applications.

Protocol 1: Cell Surface Glycan Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar, followed by CuAAC reaction with this compound conjugated to a reporter molecule (e.g., a fluorophore).

Materials and Reagents:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound conjugated to a reporter molecule (e.g., fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency in their standard growth medium.

    • Add the peracetylated azido-sugar to the culture medium at a final concentration of 10-50 µM.[3][5]

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Preparation for Labeling:

    • Gently aspirate the culture medium and wash the cells twice with warm PBS.

  • CuAAC Click Reaction:

    • Prepare the Click Reaction Cocktail (prepare fresh):

      • In a microcentrifuge tube, mix the following in order:

        • PBS

        • This compound-reporter (final concentration 10-50 µM)

        • THPTA (final concentration 250-500 µM)[4]

        • CuSO₄ (final concentration 50-100 µM)[4]

    • Vortex the mixture briefly.

    • Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5-5 mM.[4] Vortex again.

    • Add the complete click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.[3][5]

  • Washing and Fixation:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization and Staining (Optional):

    • If intracellular staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

    • Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Wash the cells a final time with PBS.

    • The cells are now ready for visualization by fluorescence microscopy.

Protocol 2: Intracellular Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the metabolic labeling of newly synthesized proteins with an azide-modified amino acid, followed by a copper-free click reaction with a this compound-conjugated reporter.

Materials and Reagents:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • PBS, pH 7.4

  • This compound conjugated to a strained alkyne (e.g., DBCO or BCN) and a reporter molecule

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Aspirate the medium and wash the cells once with warm PBS.

    • Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine stores.

    • Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 4-18 hours.

  • Cell Preparation for Labeling:

    • Aspirate the labeling medium and wash the cells twice with warm PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

  • SPAAC Click Reaction:

    • Prepare a solution of the this compound-strained alkyne-reporter conjugate in PBS at a final concentration of 10-50 µM.

    • Add the solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[12]

  • Washing and Staining:

    • Aspirate the reaction solution and wash the cells three times with PBS.

    • Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Wash the cells a final time with PBS.

    • Mount the coverslips and visualize the cells using fluorescence microscopy.

Signaling Pathway and Logical Relationship Diagram

As this compound is a bioorthogonal chemical reporter, it does not directly participate in cellular signaling pathways. Instead, it is used to label and visualize biomolecules that are part of these pathways. The logical relationship in its application is a two-step process of metabolic incorporation of a reactive handle followed by a highly specific chemical ligation. The following diagram illustrates this logical relationship for the labeling of a glycoprotein.

signaling_pathway cluster_cell Cellular Environment cluster_metabolism Metabolic Pathway cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis azido_sugar Azido-Sugar Precursor glycoprotein Azide-Modified Glycoprotein azido_sugar->glycoprotein Incorporation propargyl_peg This compound-Fluorophore labeled_glycoprotein Fluorescently Labeled Glycoprotein glycoprotein->labeled_glycoprotein Click Reaction propargyl_peg->labeled_glycoprotein visualization Visualization (e.g., Microscopy) labeled_glycoprotein->visualization

Labeling Logic

By following these guidelines and protocols, researchers can effectively employ this compound derivatives for a wide array of cell labeling applications, contributing to a deeper understanding of cellular processes and advancing the development of novel therapeutics.

References

Application Notes and Protocols for Targeted Drug Delivery Systems Using Propargyl-PEG13-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, protocols, and evaluation methods for developing targeted drug delivery systems utilizing the heterobifunctional linker, Propargyl-PEG13-OH. This linker, featuring a terminal propargyl group for click chemistry, a 13-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile platform for the conjugation of therapeutic agents and targeting moieties.

The primary advantage of using this compound lies in the strategic benefits of PEGylation, which can enhance the solubility and stability of hydrophobic drugs, prolong systemic circulation by minimizing renal clearance and recognition by the immune system, and provide a flexible spacer to ensure that the conjugated molecules maintain their biological activity.[1][2] The propargyl group facilitates highly efficient and bioorthogonal "click" chemistry reactions, enabling the covalent attachment of azide-modified molecules in a specific and controlled manner.[3][4][5] The terminal hydroxyl group can be activated for conjugation to various functional groups on drug molecules or targeting ligands.

This document outlines the conceptual framework and detailed experimental procedures for synthesizing and evaluating a targeted drug delivery system, including hypothetical data for illustrative purposes.

I. Physicochemical Properties and Handling

This compound is a hydrophilic linker that is typically a viscous liquid or a low-melting solid at room temperature. For experimental use, it is crucial to handle the reagent with care, using appropriate personal protective equipment, and to store it under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (typically 2-8°C) to prevent degradation of the propargyl group.[4]

II. Experimental Protocols

The following protocols describe a general workflow for the synthesis and evaluation of a targeted drug delivery system using this compound. This example outlines the conjugation of a hypothetical cytotoxic drug and a targeting antibody.

Protocol 1: Activation of this compound and Conjugation to a Cytotoxic Drug

This protocol describes the activation of the terminal hydroxyl group of this compound to an active ester (e.g., N-hydroxysuccinimide ester) for subsequent reaction with an amine-containing drug molecule.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Amine-containing cytotoxic drug

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Dialysis tubing or size-exclusion chromatography column

  • Lyophilizer

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 eq) in anhydrous DCM.

    • Add DSC (1.5 eq) and TEA (2 eq).

    • Stir the reaction mixture under an inert atmosphere at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Propargyl-PEG13-NHS ester.

  • Conjugation to the Cytotoxic Drug:

    • Dissolve the amine-containing cytotoxic drug (1.2 eq) in anhydrous DMF.

    • Add the activated Propargyl-PEG13-NHS ester (1 eq) to the drug solution.

    • Add DIPEA (2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by high-performance liquid chromatography (HPLC).

  • Purification:

    • Purify the resulting Propargyl-PEG13-Drug conjugate by preparative HPLC or size-exclusion chromatography to remove unreacted starting materials.

    • Characterize the purified conjugate by mass spectrometry and NMR spectroscopy.

Protocol 2: Azide Modification of a Targeting Antibody

This protocol describes the introduction of azide groups onto a targeting antibody for subsequent click chemistry reaction.

Materials:

  • Targeting antibody (e.g., anti-EGFR or anti-VEGF monoclonal antibody)

  • Azido-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon ultra-centrifugal filter units (or similar)

Procedure:

  • Prepare a solution of the targeting antibody in PBS.

  • Add a 10-fold molar excess of Azido-NHS ester (dissolved in DMSO) to the antibody solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

  • Remove the excess Azido-NHS ester by repeated washing with PBS using an ultra-centrifugal filter unit with an appropriate molecular weight cutoff.

  • Determine the final concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 3: Click Chemistry Conjugation of the Drug-Linker to the Antibody

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the Propargyl-PEG13-Drug to the azide-modified antibody.

Materials:

  • Propargyl-PEG13-Drug conjugate

  • Azide-modified antibody

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS, pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Prepare a stock solution of the catalyst by mixing CuSO₄ and THPTA in water.

  • In a reaction tube, combine the azide-modified antibody and the Propargyl-PEG13-Drug conjugate in PBS.

  • Add a freshly prepared solution of sodium ascorbate to the mixture.

  • Initiate the click reaction by adding the CuSO₄/THPTA catalyst solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove the copper catalyst and any unreacted components.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

III. In Vitro and In Vivo Evaluation

Protocol 4: In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., A431 for EGFR, HUVEC for VEGF)

  • Complete cell culture medium

  • ADC construct

  • Free cytotoxic drug

  • Untreated control cells

  • MTT or similar cell viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the free drug, and a non-targeted control.

  • Incubate the cells for 72 hours.

  • Assess cell viability using an MTT assay according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) for each treatment group.

Protocol 5: In Vivo Antitumor Efficacy Study

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Target cancer cell line

  • ADC construct

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the mice to treatment groups (e.g., vehicle control, free drug, ADC).

  • Administer the treatments intravenously at a predetermined dosing schedule.

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).

IV. Data Presentation

The following tables present hypothetical, yet realistic, data that would be generated from the characterization and evaluation of a targeted drug delivery system based on this compound.

Table 1: Physicochemical Characterization of the Antibody-Drug Conjugate (ADC)

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Purity>95%Size-Exclusion Chromatography (SEC-HPLC)
Aggregation<2%Dynamic Light Scattering (DLS)
Endotoxin Level<0.5 EU/mgLimulus Amebocyte Lysate (LAL) Assay

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineFree Drug (nM)ADC (nM)Non-Targeted Control (nM)
Target-Positive (e.g., A431)1525>1000
Target-Negative (e.g., MCF-7)20850>1000

Table 3: In Vivo Antitumor Efficacy in a Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0+2
Free Drug (5 mg/kg)45-15
ADC (5 mg/kg drug equivalent)85-3

V. Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_synthesis Synthesis and Conjugation cluster_evaluation Evaluation A This compound Activation B Drug Conjugation A->B D Click Chemistry B->D C Antibody Azide Modification C->D E Purification and Characterization D->E F In Vitro Cytotoxicity E->F G In Vivo Efficacy E->G H Data Analysis F->H G->H

Caption: General workflow for the development of a targeted drug delivery system.

Targeted Signaling Pathways

Targeted drug delivery systems are often designed to interfere with specific signaling pathways that are dysregulated in diseases like cancer. Below are simplified diagrams of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are common targets for antibody-drug conjugates.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR ADC Anti-EGFR ADC ADC->EGFR Blocks Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of an anti-EGFR ADC.

VEGF Signaling Pathway

VEGF_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS_RAF RAS/RAF/MAPK VEGFR->RAS_RAF PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR ADC Anti-VEGF ADC ADC->VEGF Sequesters Ligand

Caption: Simplified VEGF signaling pathway and the mechanism of an anti-VEGF ADC.

References

Application Notes and Protocols for Bioconjugation of Antibodies with Propargyl-PEG13-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the bioconjugation of antibodies with Propargyl-PEG13-OH. This process is a key step in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), where a propargyl-functionalized antibody serves as a versatile intermediate for subsequent "click" chemistry reactions. The protocols outlined below cover antibody preparation, the conjugation reaction with a Propargyl-PEG13-NHS ester, and the characterization of the resulting conjugate, including the determination of the degree of labeling.

The use of a Propargyl-PEG13-NHS ester allows for the covalent attachment of a terminal alkyne group to the primary amines (primarily on lysine residues) of an antibody.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[1] This "alkyne-functionalized" antibody is then ready for highly specific and efficient conjugation to an azide-containing molecule, such as a cytotoxic drug or an imaging agent, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3][]

Data Presentation

The efficiency of the bioconjugation process is critical and is typically assessed by the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) in the context of ADC development. The following tables summarize expected outcomes based on varying molar excesses of the Propargyl-PEG13-NHS ester reagent.

Table 1: Expected Degree of Labeling (DOL) as a Function of Reagent Molar Excess

Molar Excess of Propargyl-PEG13-NHS Ester to AntibodyExpected Average DOL
5-fold2 - 4
10-fold3 - 5
20-fold4 - 6[2][5]
40-fold6 - 8

Note: The actual DOL can vary depending on the specific antibody, buffer conditions, and reaction time.

Table 2: Characterization Parameters for Propargyl-PEG13-Antibody Conjugate

ParameterMethodTypical Specification
Average Degree of Labeling (DOL)UV-Vis Spectroscopy, LC-MS2 - 8
PuritySDS-PAGE, Size Exclusion Chromatography (SEC)> 95%
AggregationSize Exclusion Chromatography (SEC)< 5%
RecoveryProtein Concentration Assay (e.g., A280)> 85%

Experimental Protocols

Protocol 1: Antibody Preparation and Purification

It is critical to remove any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide) from the antibody solution, as they will compete with the NHS-ester reaction.[5][6]

Materials:

  • Antibody in storage buffer

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Spin desalting columns (10 kDa MWCO) or dialysis cassettes[7]

  • Microcentrifuge

Procedure:

  • Buffer Exchange: Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.

  • Apply the antibody solution to the column.

  • Centrifuge to exchange the buffer into PBS. Repeat the process 2-3 times to ensure complete removal of interfering substances.[7]

  • Concentration Measurement: Measure the antibody concentration using a spectrophotometer at 280 nm (A280).

  • Adjust the antibody concentration to 1-10 mg/mL in PBS.[2]

Protocol 2: Bioconjugation of Antibody with Propargyl-PEG13-NHS Ester

This protocol describes the covalent attachment of the propargyl-PEG linker to lysine residues on the antibody.

Materials:

  • Purified antibody in PBS (1-10 mg/mL)

  • Propargyl-PEG13-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction tubes

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG13-NHS ester in DMSO or DMF to create a 10 mM stock solution.[2][5] The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[6]

  • Reaction Setup: Add a calculated volume of the 10 mM Propargyl-PEG13-NHS ester stock solution to the antibody solution to achieve the desired molar excess (e.g., a 20-fold molar excess).[2][5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2][5]

  • Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.[7]

  • Purification: Remove excess, unreacted this compound and quenching agent by buffer exchange using a spin desalting column or dialysis, as described in Protocol 1. The resulting propargyl-functionalized antibody is ready for characterization or subsequent click chemistry reactions.

Protocol 3: Characterization of Propargyl-Functionalized Antibody

This method is suitable when the molecule to be "clicked" to the antibody has a distinct UV absorbance peak away from the antibody's 280 nm peak. The DOL of the final conjugate (after the click reaction) is determined.

Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the attached molecule in the conjugate solution by measuring the absorbance at two different wavelengths.[][9][10]

Procedure (for the final clicked conjugate):

  • Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the wavelength of maximum absorbance for the clicked payload (A_max).

  • Calculate the concentration of the antibody and the payload using the following equations:

    • C_Ab (M) = (A_280 - (CF * A_max)) / ε_Ab,280

    • C_Payload (M) = A_max / ε_Payload,max

    • Where CF (Correction Factor) = ε_Payload,280 / ε_Payload,max

  • Calculate the average DOL:

    • DOL = C_Payload / C_Ab

    Where:

    • ε_Ab,280 is the molar extinction coefficient of the antibody at 280 nm.

    • ε_Payload,280 and ε_Payload,max are the molar extinction coefficients of the payload at 280 nm and its maximum absorbance wavelength, respectively.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more detailed analysis of the conjugate mixture.

Principle: The this compound linker adds a specific mass to the antibody. By separating the different antibody species (unlabeled, +1 linker, +2 linkers, etc.) by chromatography and analyzing their masses by MS, the distribution and average DOL can be determined.[11][12]

Procedure:

  • Sample Preparation: The sample may be analyzed intact or after deglycosylation and/or reduction of disulfide bonds to separate heavy and light chains, depending on the desired level of detail.[13]

  • LC-MS Analysis: Inject the sample onto an appropriate LC column (e.g., reversed-phase) coupled to a high-resolution mass spectrometer.[13][14]

  • Data Analysis: Deconvolute the resulting mass spectra to obtain the mass of each species. The number of attached linkers can be determined from the mass shift relative to the unlabeled antibody.

  • DOL Calculation: The average DOL is calculated as a weighted average of the different species, based on their relative abundance (e.g., from the peak areas in the chromatogram or the deconvoluted mass spectrum).[]

    • Average DOL = Σ (n * Abundance_n) / Σ Abundance_n

    • Where n is the number of linkers on the antibody and Abundance_n is the relative abundance of that species.

Visualizations

Bioconjugation_Workflow Experimental Workflow for Antibody-Propargyl-PEG13 Conjugation cluster_prep 1. Antibody Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization start Start with Stock Antibody buffer_exchange Buffer Exchange (into PBS, pH 7.2-7.5) start->buffer_exchange concentration Measure & Adjust Concentration (A280) buffer_exchange->concentration reaction Add Reagent to Antibody (e.g., 20x molar excess) concentration->reaction reagent_prep Prepare 10 mM Propargyl-PEG13-NHS in DMSO reagent_prep->reaction incubation Incubate (RT for 30-60 min) reaction->incubation quench Quench Reaction (1M Tris) incubation->quench purify Purify Conjugate (Spin Desalting Column) quench->purify lcms LC-MS Analysis (DOL Distribution) purify->lcms uv_vis UV-Vis Analysis (Average DOL) purify->uv_vis end_product Propargyl-Functionalized Antibody lcms->end_product uv_vis->end_product

Caption: Workflow for preparing a propargyl-functionalized antibody.

Chemical_Reaction Chemical Pathway of Antibody Functionalization and Click Reaction cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) antibody {Antibody | H₂N-Lys} propargyl_ab {Propargyl-Functionalized Antibody | {Antibody-NH-CO-PEG13-Alkyne}} antibody->propargyl_ab + Linker (pH 7.2-8.0) linker Propargyl-PEG13-NHS Ester NHS PEG13 Alkyne linker->propargyl_ab final_adc {Final Antibody Conjugate} propargyl_ab->final_adc + Azide-Payload Cu(I) Catalyst azide_payload {Azide-Payload | N₃-Drug} azide_payload->final_adc

Caption: Reaction scheme for antibody propargylation and subsequent click chemistry.

References

Solid-Phase Synthesis Techniques Involving Propargyl-PEG13-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG13-OH is a versatile heterobifunctional linker increasingly utilized in solid-phase synthesis, particularly in the fields of drug discovery and bioconjugation. Its structure, featuring a terminal propargyl group and a hydroxyl functionality connected by a 13-unit polyethylene glycol (PEG) spacer, offers a unique combination of properties. The PEG chain enhances solubility and reduces steric hindrance, while the terminal alkyne and hydroxyl groups provide orthogonal handles for covalent attachment to solid supports and subsequent modification via "click" chemistry.

These application notes provide a comprehensive overview of the techniques and protocols for the effective use of this compound in solid-phase synthesis. The information is intended to guide researchers in developing robust and efficient synthetic strategies for creating complex molecules, including peptides, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs).

Applications of this compound in Solid-Phase Synthesis

The unique bifunctional nature of this compound makes it suitable for a range of applications in solid-phase synthesis:

  • PROTAC Synthesis: this compound is an ideal linker for the solid-phase synthesis of PROTACs. One end of the linker can be attached to a warhead for the protein of interest (POI), while the other end can be conjugated to an E3 ligase ligand. The PEG component provides the necessary spacing and flexibility for the formation of a productive ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein.

  • Peptide and Peptidomimetic Modification: The propargyl group serves as a handle for the post-synthetic modification of peptides and peptidomimetics on the solid support. Through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction, various functionalities such as fluorescent dyes, imaging agents, or other bioactive molecules can be introduced.

  • Combinatorial Chemistry: The orthogonality of the hydroxyl and propargyl groups allows for the generation of diverse chemical libraries on a solid support. The hydroxyl group can be used for attachment to the resin, and the propargyl group can be reacted with a library of azide-containing building blocks.

  • Surface Immobilization: The hydroxyl group can be used to immobilize the PEG linker onto various solid surfaces, such as glass slides or nanoparticles, for the development of diagnostic arrays and targeted drug delivery systems. The terminal alkyne is then available for the attachment of biomolecules.

Data Presentation

The following tables provide representative quantitative data for solid-phase synthesis utilizing PEG-based linkers. It is important to note that specific results may vary depending on the resin, the nature of the coupled molecules, and the reaction conditions.

Table 1: Representative Resin Loading Capacities for PEG-based Resins

Resin TypeFunctional GroupTypical Loading Capacity (mmol/g)Reference
Wang ResinHydroxyl0.5 - 1.5[1]
Rink Amide ResinAmine0.3 - 0.8[2]
TentaGel ResinHydroxyl/Amine0.2 - 0.5[3]
ChemMatrix® ResinAmine0.4 - 0.7[3]

Table 2: Illustrative Yields and Purity for Solid-Phase Synthesis Steps

Synthesis StepDescriptionRepresentative Yield (%)Representative Purity (%)
Resin LoadingAttachment of the first building block or linker to the resin.80 - 95N/A
Peptide CouplingFormation of an amide bond between amino acids.>99 (per step)>95 (crude peptide)
Click Reaction (CuAAC)Cycloaddition of an azide to the propargyl group on-resin.90 - 99>95 (final product)
Cleavage from ResinRelease of the final product from the solid support.70 - 95>90 (crude product)

Note: The data presented are illustrative and based on typical outcomes reported in the literature for solid-phase synthesis. Actual results should be determined empirically.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in solid-phase synthesis.

Protocol 1: Immobilization of a Carboxylic Acid-Containing Molecule onto a Hydroxymethyl-Functionalized Resin

This protocol describes the attachment of a molecule with a free carboxylic acid to a resin bearing a hydroxyl group (e.g., Wang resin), which can then be further functionalized with this compound.

Materials:

  • Hydroxymethyl-functionalized resin (e.g., Wang resin)

  • Molecule with a free carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the hydroxymethyl resin (1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Dissolve the carboxylic acid-containing molecule (3.0 mmol, 3 eq.) and DMAP (0.1 mmol, 0.1 eq.) in anhydrous DMF (10 mL).

  • Add the solution to the swollen resin.

  • Add DIC (3.0 mmol, 3 eq.) to the resin suspension.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading capacity of the resin using a standard method (e.g., Fmoc quantification if applicable).

Protocol 2: Coupling of this compound to a Resin-Bound Molecule

This protocol outlines the attachment of this compound to a molecule that has been immobilized on a solid support and presents a suitable functional group (e.g., a deprotected amine).

Materials:

  • Resin-bound molecule with a free amine

  • This compound

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound molecule (1.0 g, 0.5 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • In a separate vial, dissolve this compound (1.5 mmol, 3 eq.) and PyBOP (1.5 mmol, 3 eq.) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol, 6 eq.) to the solution and pre-activate for 5 minutes.

  • Add the activated this compound solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for free amines).

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the resin-bound propargyl group and an azide-containing molecule.

Materials:

  • Propargyl-functionalized resin from Protocol 2

  • Azide-containing molecule

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the propargyl-functionalized resin (1.0 g, 0.5 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • Dissolve the azide-containing molecule (1.5 mmol, 3 eq.), CuI (0.15 mmol, 0.3 eq.), and DIPEA (3.0 mmol, 6 eq.) in anhydrous DMF (10 mL).

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours, protected from light.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a 0.5% solution of sodium diethyldithiocarbamate in DMF (to remove copper), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the final step of releasing the synthesized molecule from the solid support. The cleavage cocktail will depend on the type of resin and the protecting groups used. The following is an example for cleavage from a Wang resin.

Materials:

  • Product-bound resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dry, product-bound resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of TFA.

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the product using an appropriate method (e.g., preparative HPLC).

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_BTK_Degradation_Pathway cluster_cell Cell PROTAC PROTAC (BTK Binder-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (BTK-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BTK Bruton's Tyrosine Kinase (BTK) BTK->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruitment Polyubiquitinated_BTK Polyubiquitinated BTK Ternary_Complex->Polyubiquitinated_BTK Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_BTK Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_BTK->Proteasome Recognition & Degradation Degraded_BTK Degraded BTK (Inactive Peptides) Proteasome->Degraded_BTK

Caption: PROTAC-mediated degradation of Bruton's Tyrosine Kinase (BTK).

Experimental Workflow Diagram

Solid_Phase_Synthesis_Workflow start Start resin_swelling 1. Resin Swelling start->resin_swelling molecule_loading 2. Molecule Loading (e.g., Warhead) resin_swelling->molecule_loading deprotection1 3. Deprotection molecule_loading->deprotection1 peg_coupling 4. This compound Coupling deprotection1->peg_coupling click_reaction 5. On-Resin Click Reaction (CuAAC with Azide) peg_coupling->click_reaction final_cleavage 6. Cleavage from Resin click_reaction->final_cleavage purification 7. Purification (e.g., HPLC) final_cleavage->purification end Final Product purification->end

Caption: General workflow for solid-phase synthesis using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG13-OH Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions involving Propargyl-PEG13-OH.

Frequently Asked Questions (FAQs)

Q1: My this compound click reaction has a low or no yield. What are the common causes?

Low or no product yield is a frequent issue in CuAAC reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.[1] Common culprits include an inactive catalyst, impure reagents, inappropriate solvent, suboptimal concentrations, or steric hindrance.[1]

Q2: How can I determine if my copper catalyst is the problem?

The active catalyst in CuAAC is Cu(I), which can readily oxidize to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] To troubleshoot catalyst issues:

  • Use a fresh source of copper: It is recommended to use a mixture of a copper(II) salt, like copper(II) sulfate (CuSO₄), with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[3]

  • Ensure the reducing agent is active: Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) for each experiment, as it can degrade over time.[1]

  • Employ a stabilizing ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent oxidation, and improve solubility.[4] THPTA is particularly suitable for reactions in aqueous media due to its water solubility.[4]

  • Degas your solvents: To minimize the oxidation of Cu(I), remove dissolved oxygen from your reaction solvents by sparging with an inert gas like argon or nitrogen.[4] For highly sensitive reactions, working in a glovebox under an inert atmosphere is advisable.[4]

Q3: Could the purity or storage of my this compound or azide be affecting the yield?

Yes, the purity and proper storage of your starting materials are critical.

  • Purity: Impurities in either the this compound or the azide-containing molecule can interfere with the reaction.[5] It is advisable to use high-purity reagents.

  • Storage: this compound should be stored under dry and dark conditions, at 0-4°C for short-term and -20°C for long-term storage.[6] Improper storage can lead to degradation.

Q4: I'm observing solubility issues with my this compound in the reaction mixture. How can I address this?

The hydrophilic PEG chain in this compound generally enhances aqueous solubility.[6] However, solubility can be an issue depending on the concentration and the solvent system.[5][7]

  • Use a co-solvent: If you observe precipitation, consider preparing a concentrated stock solution of your this compound in an organic solvent like DMSO or DMF and adding it to your aqueous reaction buffer.[5][7]

  • Optimize solvent percentage: When using a co-solvent, ensure the final concentration of the organic solvent is low (typically <5%) to prevent the precipitation of other reactants.[7] Add the stock solution dropwise to a vigorously stirred reaction mixture for better dispersion.[7]

  • Temperature and Sonication: Gentle warming (30-40°C) or sonication can also aid in dissolving the PEG reagent.[7]

Q5: What is the optimal order of adding reagents for a CuAAC reaction?

The order of reagent addition can significantly influence the reaction's success. A recommended order is:

  • Prepare a premixed solution of the copper(II) salt and the stabilizing ligand. This allows for the formation of the copper-ligand complex.[4]

  • Add this catalyst-ligand mixture to the solution containing your this compound and azide substrate.[4]

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[4] Adding the ascorbate last is crucial to prevent premature reduction of Cu(II) before it can complex with the ligand.[4]

Q6: Could steric hindrance be a factor in my low yield?

Bulky functional groups near the alkyne or azide can sterically hinder the reaction, leading to lower yields.[1] If you suspect steric hindrance, you can try increasing the reaction temperature or prolonging the reaction time.[1]

Troubleshooting Workflow

The following diagram provides a systematic approach to troubleshooting low-yield this compound click reactions.

TroubleshootingWorkflow Troubleshooting Low-Yield Click Reactions start Low or No Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Stable? check_catalyst->check_reagents Yes catalyst_solutions Use fresh CuSO4/Ascorbate Add stabilizing ligand (THPTA) Degas solvents check_catalyst->catalyst_solutions No check_solubility Are All Components Soluble? check_reagents->check_solubility Yes reagent_solutions Verify purity of this compound and azide Check for degradation check_reagents->reagent_solutions No check_conditions Are Reaction Conditions Optimal? check_solubility->check_conditions Yes solubility_solutions Use co-solvents (DMSO/DMF) Gentle heating or sonication check_solubility->solubility_solutions No optimize_purification Is Purification Method Efficient? check_conditions->optimize_purification Yes conditions_solutions Optimize stoichiometry Adjust temperature and reaction time Check pH check_conditions->conditions_solutions No success High Yield Achieved optimize_purification->success Yes purification_solutions Select appropriate purification method (SEC, Dialysis, HPLC) optimize_purification->purification_solutions No catalyst_solutions->check_reagents reagent_solutions->check_solubility solubility_solutions->check_conditions conditions_solutions->optimize_purification purification_solutions->success

Caption: A workflow for troubleshooting low-yield click reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The following diagram illustrates the catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle Propargyl_PEG This compound (Alkyne) Cu_acetylide Copper Acetylide Intermediate Propargyl_PEG->Cu_acetylide Azide R-N3 (Azide) Cu_triazolide Copper Triazolide Intermediate Azide->Cu_triazolide CuI Cu(I) CuI->Cu_acetylide Cu_acetylide->Cu_triazolide Cu_triazolide->CuI Regenerates Catalyst Product Triazole Product Cu_triazolide->Product

Caption: The catalytic cycle of the CuAAC reaction.

Optimized Reaction Conditions

The optimal conditions for CuAAC reactions can vary depending on the specific substrates and solvent system. The following table provides a summary of generally recommended starting conditions.

ParameterRecommended ConditionNotes
Reactant Ratio 1.1 equivalents of azide relative to the alkyne.A slight excess of one reagent can help drive the reaction to completion.[1]
Copper Source 0.01 - 0.05 equivalents of CuSO₄.In situ reduction to Cu(I) is preferred.[1]
Reducing Agent 0.1 - 0.2 equivalents of Sodium Ascorbate.Should be prepared fresh.[1]
Ligand 0.05 equivalents of THPTA or TBTA.A 5:1 ligand to copper ratio is often recommended to protect biomolecules.[8][9]
Solvent A mixture of t-BuOH/water or DMF/water.The choice of solvent can significantly impact reaction rate and yield.[1][3]
Temperature Room temperature to 60°C.Higher temperatures can help overcome steric hindrance.[1]
Reaction Time 1 to 24 hours.Monitor reaction progress by TLC or LC-MS.[1][10]
pH 6.5 - 8.0.Compatible with buffers like phosphate, carbonate, or HEPES. Avoid Tris buffer.[8]

Experimental Protocol: General Procedure for this compound Click Reaction

This protocol is a general guideline for a small-scale CuAAC reaction. Optimization may be required for your specific substrates.

Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in DMF or a mixture of t-BuOH/water.

  • Azide Solution: Prepare a stock solution of your azide-containing molecule in a compatible solvent.

  • CuSO₄ Solution: Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.[1]

  • Ligand Solution: Prepare a 50 mM stock solution of THPTA in water.

  • Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in water.[1]

Reaction Setup:

  • In a reaction vial, add the this compound (1.0 equivalent).

  • Add the azide solution (1.1 equivalents).[1]

  • Add the solvent (e.g., a mixture of t-BuOH/water).

  • Add the THPTA solution (0.05 equivalents).[1]

  • Add the CuSO₄ solution (0.01-0.05 equivalents).[1]

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[1]

Reaction and Workup:

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).[1]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Once the reaction is complete, the product can be purified using methods like size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove the copper catalyst and other excess reagents.[11][]

References

Technical Support Center: Optimizing Propargyl-PEG13-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG13-OH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound bioconjugation?

This compound is a linker molecule used in bioconjugation, which is the process of chemically joining two molecules where at least one is a biomolecule.[1] The "propargyl" group contains a terminal alkyne, which is a key functional group for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][3] The "PEG13" portion refers to a 13-unit polyethylene glycol chain, which is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[4][5] The "OH" is a terminal hydroxyl group. This linker is often used to connect a biomolecule (like a protein or peptide) to another molecule, such as a small molecule drug or a fluorescent dye.[2]

Q2: What is the primary reaction mechanism for this compound bioconjugation?

The primary reaction mechanism is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[6] This reaction forms a stable triazole linkage between the alkyne group on the this compound and an azide-functionalized molecule.[7] The reaction is highly efficient and specific, proceeding under mild, biocompatible conditions, which makes it ideal for modifying sensitive biomolecules.[]

Q3: Why is a copper catalyst necessary for this reaction?

The copper(I) catalyst is essential for accelerating the azide-alkyne cycloaddition reaction.[9] While the reaction can occur without a catalyst (in the case of strain-promoted azide-alkyne cycloaddition or SPAAC), the use of a terminal alkyne like the one in this compound requires a copper(I) catalyst to achieve a high reaction rate and yield under typical bioconjugation conditions.[10][11]

Q4: What are the main advantages of using click chemistry for bioconjugation?

Click chemistry offers several advantages in bioconjugation:

  • Bioorthogonality and Selectivity: The azide and alkyne groups are largely unreactive with biological functional groups, ensuring that the reaction is highly specific and avoids side reactions with the biomolecule.[]

  • Mild Reaction Conditions: The reaction can be performed in aqueous buffers, at room temperature, and at physiological pH, which helps to maintain the integrity and function of the biomolecule.[]

  • High Yield and Favorable Kinetics: CuAAC reactions are typically high-yielding and proceed with fast kinetics, even at low reactant concentrations.[12]

  • Stable Product: The resulting triazole linkage is chemically stable.[7]

Q5: What are some common applications of this compound bioconjugation?

This type of bioconjugation is used in a variety of applications, including:

  • PEGylation: Attaching PEG chains to proteins or peptides to improve their stability, solubility, and circulation half-life.[4][13]

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[6]

  • Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and detection purposes.

  • PROTACs Synthesis: Used as a linker to connect a target protein ligand and an E3 ubiquitin ligase ligand in Proteolysis Targeting Chimeras.[2][14]

Troubleshooting Guide

Low or No Conjugation Yield

Q: My bioconjugation reaction has a low or no yield. What are the possible causes and solutions?

Low yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the biomolecules themselves.[15]

Possible Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.[16]

    • Solution: Optimize the reaction pH. The formation of the copper-acetylide intermediate is favored at a slightly basic pH (7.5-8.5). Ensure the reaction temperature is appropriate, typically room temperature for 1-4 hours or 4°C overnight for sensitive biomolecules.[16]

  • Reagent Quality and Stoichiometry: Degradation of reagents or an incorrect molar ratio of reactants can lead to poor outcomes.[16]

    • Solution: Use fresh, high-quality reagents. Ensure the this compound and the azide-containing molecule are used in an appropriate molar ratio, often with a slight excess of one reagent to drive the reaction to completion. A titration experiment can help determine the optimal ratio.[16]

  • Copper Catalyst Issues: The active form of the catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[17]

    • Solution: Always include a reducing agent, such as sodium ascorbate, to maintain the copper in the Cu(I) state.[18] Deoxygenate your buffers and reaction mixtures by sparging with an inert gas like argon or nitrogen to minimize oxidation.[18]

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA) can interfere with the reaction.[16]

    • Solution: Perform a buffer exchange into a non-interfering buffer like phosphate-buffered saline (PBS) before the reaction.[16]

  • Biomolecule-Related Issues: The azide or alkyne functional group may be inaccessible due to protein folding, or the biomolecule may have a low concentration.[15]

    • Solution: Ensure the biomolecule concentration is adequate (typically >0.5 mg/mL).[15] If steric hindrance is suspected, consider using a longer PEG linker to increase the accessibility of the reactive group.

// Troubleshooting Loops reagent_quality -> start [style="dashed", color="#EA4335", label="Replace\nReagents"]; buffer_check -> start [style="dashed", color="#EA4335", label="Buffer\nExchange"]; catalyst_system -> start [style="dashed", color="#EA4335", label="Prepare Fresh\nCatalyst Mix"]; } caption: "Troubleshooting workflow for low bioconjugation yield."

Oxidative Damage to Biomolecules

Q: I'm observing degradation or loss of activity of my protein after the conjugation reaction. What could be the cause?

A major concern with CuAAC is the potential for copper-mediated formation of reactive oxygen species (ROS), which can cause oxidative damage to biomolecules, particularly proteins.[19][20]

Possible Causes & Recommended Solutions:

  • Formation of Reactive Oxygen Species (ROS): The combination of Cu(I)/Cu(II), a reducing agent (like ascorbate), and oxygen can generate ROS, which can oxidize sensitive amino acid residues (e.g., methionine, cysteine, histidine, tyrosine).[19][20]

    • Solution 1: Use a Copper Ligand: A copper-chelating ligand, such as THPTA or BTTAA, can stabilize the Cu(I) oxidation state, increase the reaction rate, and protect the biomolecule from oxidative damage.[17][21] It is recommended to use a ligand-to-copper ratio of 5:1.[18][22]

    • Solution 2: Deoxygenate the Reaction: Thoroughly deoxygenate all buffers and the reaction mixture to minimize the formation of ROS.[18] Performing the reaction under an inert atmosphere (e.g., in a glove box) is also an option.[19]

    • Solution 3: Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the exposure of the biomolecule to potentially damaging conditions. The use of a ligand can significantly shorten the required reaction time.[21]

// Nodes CuSO4 [label="Cu(II)SO4", fillcolor="#FFFFFF"]; Ascorbate [label="Sodium Ascorbate\n(Reducing Agent)", fillcolor="#FFFFFF"]; Cu_I [label="Cu(I)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="Propargyl-PEG-OH\n(R-C≡CH)"]; Azide [label="Biomolecule-N3\n(R'-N3)"]; Triazole [label="PEGylated Biomolecule\n(Triazole Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxygen [label="O2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species\n(ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein [label="Protein", fillcolor="#FFFFFF"]; Damaged_Protein [label="Oxidized Protein\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand [label="Ligand (e.g., THPTA)", fillcolor="#FFFFFF"]; Protected_Cu_I [label="Protected Cu(I)-Ligand\n(Stable & Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CuSO4 -> Cu_I [label="Reduction"]; Ascorbate -> Cu_I; Cu_I -> Triazole [label="Catalyzes"]; Alkyne -> Triazole; Azide -> Triazole;

// Oxidative Damage Pathway Cu_I -> ROS [color="#EA4335", style="dashed", label="Generates"]; Oxygen -> ROS [color="#EA4335", style="dashed"]; Ascorbate -> ROS [color="#EA4335", style="dashed"]; ROS -> Damaged_Protein [color="#EA4335", label="Causes Damage"]; Protein -> Damaged_Protein [color="#EA4335"];

// Protective Pathway Cu_I -> Protected_Cu_I [label="Stabilizes"]; Ligand -> Protected_Cu_I; Protected_Cu_I -> Triazole [label="Accelerates Reaction"]; Protected_Cu_I -> ROS [style="invis"]; // To prevent overlap

// Ranks {rank=same; CuSO4; Ascorbate; Ligand;} {rank=same; Cu_I; Oxygen;} {rank=same; Protected_Cu_I; ROS;} {rank=same; Alkyne; Azide; Protein;} {rank=same; Triazole; Damaged_Protein;} } caption: "CuAAC reaction pathways: desired vs. oxidative damage."

Product Purification and Characterization

Q: I am having difficulty purifying my PEGylated conjugate and confirming its identity. What methods should I use?

Purification and characterization are critical steps to ensure the quality of your bioconjugate.[13]

Purification Strategies:

  • Size Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated biomolecule from smaller, unreacted this compound, catalyst, and other reagents.[16]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities, but may not be effective for separating unreacted biomolecules from the conjugate if the size difference is small.

Characterization Techniques:

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will show a band shift compared to the unmodified protein.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the identity and purity of the conjugate. LC can separate the conjugate from impurities, and MS provides an accurate mass measurement to confirm successful PEGylation.[4][23]

  • Dynamic Light Scattering (DLS): Can be used to measure the increase in the hydrodynamic diameter of the biomolecule after PEGylation, which can also be an indicator of successful conjugation.[13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing CuAAC bioconjugation reactions.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangePurpose
Biomolecule1 - 10 mg/mLThe molecule to be modified.
This compound1.1 - 10 molar excessAlkyne source for the reaction.
Azide-modified molecule1 - 1.1 molar excessAzide source for the reaction.
CuSO₄50 - 250 µMSource of the copper catalyst.
Reducing Agent (e.g., Sodium Ascorbate)5 - 10 molar excess over CuSO₄Reduces Cu(II) to the active Cu(I) state.[19]
Copper Ligand (e.g., THPTA, BTTAA)5 molar excess over CuSO₄Accelerates the reaction and protects the biomolecule.[18][22]

Table 2: Influence of Reaction Parameters on CuAAC Efficiency

ParameterConditionExpected Outcome on Yield/Purity
pH 4.0 - 6.0Suboptimal, slower reaction rate.
7.0 - 8.5Optimal for most bioconjugations.[16]
> 8.5Risk of side reactions and biomolecule instability.
Temperature 4°CSlower reaction, good for sensitive biomolecules.[16]
Room Temperature (20-25°C)Faster reaction, suitable for most applications.[16]
> 30°CRisk of biomolecule denaturation.
Oxygen AmbientIncreased risk of ROS formation and oxidative damage.[18]
DeoxygenatedMinimized oxidative damage, improved conjugate quality.[18]

Experimental Protocol: General this compound Bioconjugation

This protocol provides a general guideline for the conjugation of an azide-modified protein with this compound. Optimization will be required for specific biomolecules and applications.

Materials:

  • Azide-modified protein in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Deoxygenated water and buffers

  • Purification column (e.g., SEC)

Procedure:

  • Preparation:

    • Ensure the azide-modified protein is in an appropriate buffer at a concentration of at least 1 mg/mL. If necessary, perform a buffer exchange.

    • Allow all reagents to come to room temperature.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and this compound (e.g., at a 1:5 molar ratio of protein to PEG).

    • Prepare the catalyst premix in a separate tube by adding the CuSO₄ stock solution and the ligand stock solution (to achieve a final ligand:copper ratio of 5:1). Mix gently.

    • Add the catalyst premix to the protein/PEG mixture to achieve the desired final copper concentration (e.g., 250 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM. Mix gently but thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the PEGylated protein from excess reagents using an appropriate method, such as size exclusion chromatography (SEC), using PBS as the mobile phase.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift.

    • Confirm the identity and purity of the conjugate by LC-MS.

    • Store the purified conjugate at the appropriate temperature (e.g., -20°C or -80°C).

References

common side reactions with Propargyl-PEG13-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG13-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile linker, with a focus on troubleshooting and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring a terminal alkyne (propargyl group) and a hydroxyl group (-OH) connected by a 13-unit polyethylene glycol (PEG) spacer. The terminal alkyne is a key functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of a stable triazole linkage with azide-containing molecules. The hydroxyl group can be used for further derivatization. Its primary applications are in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] The PEG spacer enhances solubility and reduces non-specific interactions.[2]

Q2: What are the most common side reactions observed when using this compound in bioconjugation?

The side reactions associated with this compound primarily stem from the reactivity of its terminal alkyne group, especially under the conditions of copper-catalyzed click chemistry (CuAAC). The most common side reactions include:

  • Oxidative Damage to Biomolecules: The Cu(I) catalyst, in the presence of oxygen and a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS). These ROS can lead to the oxidation of sensitive amino acid residues in proteins and peptides, such as methionine, cysteine, tyrosine, and histidine, and in some cases, even cleavage of the peptide backbone.[2][3][4]

  • Glaser-Hay Coupling (Alkyne Homodimerization): In the presence of a copper catalyst and oxygen, terminal alkynes can undergo oxidative self-coupling to form a diyne byproduct. This reaction consumes the propargyl-functionalized molecule, reducing the yield of the desired conjugate.[5][6][7][8][9]

  • Thiol-yne Addition: The terminal alkyne can react with free thiol groups, such as those from cysteine residues in proteins, in a Michael-type addition reaction. This can lead to non-specific labeling of proteins.[10][11][12]

Q3: How can I minimize oxidative damage to my protein during a CuAAC reaction?

Minimizing oxidative damage is crucial for maintaining the biological activity of your protein conjugate. Here are several strategies:

  • Deoxygenate your reaction mixture: Thoroughly degas all buffers and solutions by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.[1][13]

  • Work under an inert atmosphere: Perform the reaction in a glovebox or under a continuous flow of inert gas to prevent oxygen from entering the reaction vessel.[1]

  • Use a copper(I)-stabilizing ligand: Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) can accelerate the click reaction and protect the Cu(I) from oxidation, thereby reducing the generation of ROS.[1][14]

  • Add a radical scavenger: The addition of dimethyl sulfoxide (DMSO) to the reaction mixture has been shown to suppress oxidative damage to DNA during CuAAC and can be a useful strategy for protecting proteins as well.[15]

Q4: What steps can I take to prevent the homodimerization (Glaser-Hay coupling) of my this compound-conjugated molecule?

The prevention of Glaser-Hay coupling involves similar strategies to those for minimizing oxidative damage, as both are often promoted by oxygen. Key recommendations include:

  • Strict exclusion of oxygen: As with preventing oxidative damage, deoxygenating your reaction mixture and maintaining an inert atmosphere are critical.[8][13]

  • Use of a sufficient amount of reducing agent: Ensure that an adequate concentration of a reducing agent like sodium ascorbate is present to maintain copper in its active Cu(I) state and minimize the Cu(II) species that can promote oxidative coupling.[7]

  • Addition of a copper(I)-stabilizing ligand: Ligands can help to prevent the side reaction by favoring the desired CuAAC pathway.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Symptom Potential Cause Suggested Solution
Low yield of the desired conjugate Inefficient click reaction- Ensure the purity of your azide-containing molecule. - Optimize the molar ratio of the propargyl-PEGylated molecule to the azide. - Use a copper(I)-stabilizing ligand (e.g., TBTA, THPTA) to accelerate the reaction.[14] - Increase the reaction time or temperature (with caution, as this may increase side reactions).
Glaser-Hay coupling of the propargyl-PEGylated molecule- Thoroughly degas all reaction components and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][13] - Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present.[7]
Hydrolysis of a functional group on the binding partner- Adjust the pH of the reaction buffer to a range that is optimal for the stability of your molecule (typically pH 7-8 for CuAAC).
Multiple products observed by LC-MS or SDS-PAGE Non-specific labeling of a protein- If your protein contains free cysteines, consider a pre-treatment step to block the thiol groups. This can be done by incubating the protein with iodoacetamide (IAM) prior to the click reaction. - Optimize the reaction conditions (lower temperature, shorter reaction time) to minimize side reactions.
Oxidative damage to the protein- Implement strategies to minimize ROS generation: deoxygenate the reaction mixture, use an inert atmosphere, and add a copper(I)-stabilizing ligand.[1] - Consider adding a radical scavenger like DMSO to the reaction.[15]
Presence of the alkyne homodimer- Follow the recommendations for preventing Glaser-Hay coupling mentioned above.
Loss of biological activity of the final conjugate Oxidative damage to critical amino acid residues- This is a strong indicator of ROS-mediated damage. Rigorously apply all the recommended procedures for minimizing oxidative damage.[1][2][3]
Modification of an amino acid essential for activity- If possible, use site-specific incorporation of the azide or alkyne to direct the conjugation away from the active site.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Protein

This protocol provides a general workflow for conjugating a this compound-modified small molecule to an azide-functionalized protein.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of the this compound-modified molecule in an organic solvent such as DMSO.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water.

      • A copper(I)-stabilizing ligand (e.g., THPTA) in water.

      • Sodium ascorbate in water.

  • Reaction Setup (under inert atmosphere if possible):

    • In a microcentrifuge tube, add the azide-functionalized protein solution.

    • Add the this compound-modified molecule from the stock solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Add the copper(I)-stabilizing ligand solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.

  • Purification:

    • Remove unreacted small molecules and copper catalyst using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Procedure to Minimize Oxidative Damage and Alkyne Homodimerization

This protocol incorporates additional steps to the general procedure to mitigate common side reactions.

  • Deoxygenation:

    • Before setting up the reaction, degas all aqueous buffers and solutions by sparging with argon or nitrogen for at least 15-20 minutes.

  • Reaction Setup under Inert Atmosphere:

    • Perform all subsequent steps under a gentle stream of argon or nitrogen, or inside a glovebox.

    • Combine the azide-functionalized protein and the this compound-modified molecule in the deoxygenated buffer.

    • Premix the CuSO₄ and the copper(I)-stabilizing ligand (e.g., THPTA) before adding to the reaction mixture. This can improve catalyst performance.[14]

    • Add the premixed catalyst solution to the protein mixture.

    • Initiate the reaction by adding the deoxygenated sodium ascorbate solution.

  • Reaction Incubation and Purification:

    • Follow the incubation and purification steps as described in the general protocol.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup (Inert Atmosphere) cluster_purification 3. Incubation & Purification prep_protein Azide-Protein Solution mix Combine Reactants prep_protein->mix prep_peg Propargyl-PEG-Molecule (in DMSO) prep_peg->mix prep_catalyst Catalyst Components (CuSO4, Ligand, Ascorbate) add_catalyst Add Premixed CuSO4/Ligand prep_catalyst->add_catalyst degas Degas Buffers degas->mix mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT, 1-4h) initiate->incubate purify Purify Conjugate (e.g., SEC) incubate->purify end End Product: Purified Conjugate purify->end start Start start->degas

Caption: Workflow for a CuAAC reaction with precautions to minimize side reactions.

troubleshooting_logic cluster_low_yield Low Yield cluster_multiple_products Multiple Products cluster_activity_loss Loss of Activity start Problem Encountered ly_cause1 Inefficient Reaction? start->ly_cause1 ly_cause2 Homodimerization? start->ly_cause2 mp_cause1 Non-specific Labeling? start->mp_cause1 mp_cause2 Oxidative Damage? start->mp_cause2 al_cause Oxidative Damage to Active Site? start->al_cause ly_sol1 Optimize Ratios, Use Ligand ly_cause1->ly_sol1 Solution ly_sol2 Degas, Use Inert Gas ly_cause2->ly_sol2 Solution mp_sol1 Block Free Thiols (IAM) mp_cause1->mp_sol1 Solution mp_sol2 Degas, Use Ligand, Add Scavenger mp_cause2->mp_sol2 Solution al_sol Implement Rigorous Anti-Oxidative Measures al_cause->al_sol Solution

Caption: Troubleshooting logic for common issues with this compound conjugations.

References

impact of pH on the efficiency of Propargyl-PEG13-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of pH on the efficiency of Propargyl-PEG13-OH conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an azide-containing molecule?

The conjugation of this compound with an azide-functionalized molecule typically proceeds via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry." This reaction is generally robust and can be performed over a broad pH range, typically from 4 to 12.[1][2][3] However, for applications involving sensitive biomolecules such as proteins or antibodies, the optimal pH range is narrower, generally between 7 and 9, to ensure the stability and integrity of the biological component.[1] A neutral pH of approximately 7.0 to 7.5 is often recommended as a good starting point for these reactions.[4]

Q2: How does pH affect the stability of the propargyl group on the PEG linker?

The terminal alkyne of the propargyl group is generally stable across a wide pH range. The acidity of the terminal proton on the alkyne is relatively low (pKa ≈ 25), meaning it will not be deprotonated under typical aqueous reaction conditions. The hydroxyl group of this compound has a pKa similar to other alcohols and is also stable. Therefore, degradation of the propargyl group is not a common cause of low conjugation efficiency under standard CuAAC reaction conditions.

Q3: Can the buffer composition, aside from pH, impact the conjugation efficiency?

Yes, the buffer composition is critical. For CuAAC reactions, it is advisable to use non-coordinating buffers such as phosphate-buffered saline (PBS) or HEPES.[1][4] Buffers containing primary amines, such as Tris, should be avoided if the reaction involves N-hydroxysuccinimide (NHS) esters in a multi-step conjugation process, as the amine in the buffer can compete with the target molecule for the NHS ester.[5] Additionally, some buffer components can interact with the copper catalyst, so it is essential to ensure buffer compatibility with the chosen catalytic system.

Q4: What is the role of the copper catalyst and how is it affected by pH?

In CuAAC, the active catalyst is the Cu(I) oxidation state. The reaction is often initiated with a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. The pH can influence the stability and activity of the copper catalyst. At very high pH, copper salts can precipitate as copper hydroxide. The efficiency of the reducing agent can also be pH-dependent. The recommended pH range of 7-9 for bioconjugation helps to maintain the catalyst's activity while protecting the biomolecule.[1]

Troubleshooting Guide

Low conjugation efficiency is a common challenge. This guide provides potential causes and solutions to help you troubleshoot your this compound conjugation experiments.

Issue Potential Cause Recommended Solution
Low or No Conjugate Formation Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7-9 for bioconjugations.[1] Perform small-scale reactions at different pH values (e.g., 7.0, 7.5, 8.0) to determine the optimal condition for your specific molecules.
Inactive Copper Catalyst Prepare the copper sulfate and sodium ascorbate solutions fresh before each experiment. Ensure the sodium ascorbate is in slight excess to maintain the copper in the active Cu(I) state.[3]
Degradation of Reagents Store this compound and the azide-containing molecule according to the manufacturer's instructions, typically at -20°C and protected from moisture. Allow reagents to warm to room temperature before opening to prevent condensation.
Incorrect Buffer Composition Use a non-coordinating buffer such as PBS or HEPES.[1][4] Avoid buffers with primary amines (e.g., Tris) if NHS esters are involved in any reaction step.[5]
Inconsistent Results Between Experiments Variable Reagent Purity Use high-purity reagents. The purity of the PEG linker and the azide-containing molecule can significantly impact reaction efficiency.
Oxygen Sensitivity The Cu(I) catalyst can be sensitive to oxygen. While not always necessary for small-scale reactions, degassing the reaction buffer can sometimes improve consistency.
Variations in Reaction Time and Temperature Standardize the reaction time and temperature. Most CuAAC reactions proceed to completion within 1-4 hours at room temperature.[6]
Protein Aggregation or Denaturation (for Bioconjugations) High Molar Ratio of PEG Reagent A large excess of the PEG reagent can sometimes lead to over-PEGylation and aggregation. Reduce the molar ratio of the this compound to the protein.
Suboptimal pH for Protein Stability While the reaction may proceed at a certain pH, it might not be optimal for the stability of your specific protein. Conduct the conjugation at a pH where your protein is known to be stable and active.
Presence of Organic Co-solvents If using organic co-solvents like DMSO or DMF to dissolve reagents, minimize the final concentration as they can destabilize some proteins.

Quantitative Data Summary

The following table summarizes the recommended pH ranges for the key steps in a typical two-step conjugation involving an initial activation (e.g., of a carboxyl group on a biomolecule with EDC/NHS) followed by the CuAAC reaction with this compound.

Reaction Step Recommended pH Range Commonly Used Buffers Rationale
Carboxyl Activation (EDC/NHS) 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of a carboxylic acid.[7]
Amine Coupling (to NHS-ester) 7.0 - 8.5PBS (pH 7.2-7.4)Ensures the primary amine is deprotonated and nucleophilic.[7]
CuAAC Reaction 7.0 - 9.0PBS, HEPESBalances reaction efficiency with the stability of sensitive biomolecules.[1][4]

Experimental Protocols

General Protocol for CuAAC Conjugation of this compound to an Azide-Functionalized Protein

This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary for specific applications.

Materials:

  • This compound

  • Azide-functionalized protein

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reagents)

  • Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the azide-functionalized protein in the reaction buffer.

    • Freshly prepare stock solutions of CuSO₄ and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate stock solution. The final concentration of copper is typically in the range of 50-100 µM, with a 5-fold excess of sodium ascorbate.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.[6] The reaction progress can be monitored by analytical techniques such as SDS-PAGE, LC-MS, or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess reagents, catalyst, and unreacted molecules. Common purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification prep_peg This compound Stock Solution mix Mix Reagents in Reaction Buffer (pH 7.4) prep_peg->mix prep_azide Azide-Protein Stock Solution prep_azide->mix prep_cu CuSO4 Stock Solution prep_cu->mix prep_asc Sodium Ascorbate Stock Solution prep_asc->mix incubate Incubate at RT (1-4 hours) mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify product Final PEGylated Protein Conjugate purify->product

Caption: Experimental workflow for this compound conjugation.

logical_relationship cluster_factors Key Factors Influencing Conjugation Efficiency cluster_outcomes Potential Outcomes pH Reaction pH high_yield High Conjugation Efficiency pH->high_yield Optimal (7-9) for biomolecules low_yield Low Conjugation Efficiency pH->low_yield Suboptimal catalyst Catalyst Activity (Cu(I) State) catalyst->high_yield Fresh & Active catalyst->low_yield Oxidized or Inactive buffer Buffer Composition buffer->high_yield Non-coordinating (e.g., PBS, HEPES) buffer->low_yield Interfering (e.g., Tris with NHS) reagents Reagent Quality & Stability reagents->high_yield High Purity & Proper Storage reagents->low_yield Degraded or Impure

Caption: Factors impacting this compound conjugation efficiency.

References

catalyst selection and optimization for Propargyl-PEG13-OH click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in Propargyl-PEG13-OH click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using click chemistry with this compound?

A1: The click chemistry reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction used to covalently link the terminal alkyne group of this compound with a molecule containing an azide (-N₃) functional group.[1][2] This reaction forms a stable triazole ring, effectively "clicking" the two molecules together.[3] The reaction is bio-orthogonal, meaning it does not interfere with biological processes, making it ideal for applications like PEGylation of proteins, peptides, or other biomolecules in complex biological mixtures.[4]

Q2: What are the essential components for a successful CuAAC reaction with this compound?

A2: A typical CuAAC reaction requires the following components:

  • This compound: The PEGylating agent containing the terminal alkyne functional group.

  • Azide-modified molecule: The target molecule that has been functionalized with an azide group.

  • Copper(I) catalyst: The active catalyst for the cycloaddition. This is typically generated in situ from a copper(II) source (e.g., copper(II) sulfate, CuSO₄) and a reducing agent.[4]

  • Reducing agent: A reagent like sodium ascorbate is used to reduce the copper(II) precursor to the active copper(I) state.[4] It is crucial to use a fresh solution of sodium ascorbate, as an oxidized (brownish) solution will be ineffective.[5]

  • Copper-chelating ligand: A ligand is crucial to stabilize the copper(I) catalyst, prevent its oxidation, and increase reaction efficiency.[6]

Q3: Can I perform this reaction without a copper catalyst?

A3: Yes, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is available. This method utilizes a strained cyclooctyne derivative (e.g., DBCO, BCN) instead of a terminal alkyne like the propargyl group. The inherent ring strain of the cyclooctyne allows the reaction with an azide to proceed efficiently without the need for a catalyst. However, this would require a different PEG derivative (e.g., DBCO-PEG) instead of this compound.

Q4: What is the purpose of the PEG13 linker in this compound?

A4: The polyethylene glycol (PEG) spacer, in this case with thirteen repeating units, serves multiple important functions. It significantly increases the water solubility of the molecule and any resulting conjugate.[7] The hydrophilic and flexible nature of the PEG chain can also reduce steric hindrance, potentially improving the accessibility of the molecule it is attached to for further interactions. In therapeutic applications, PEGylation is known to enhance the pharmacokinetic properties of drugs.[7]

Catalyst and Ligand Selection

Q5: Which copper source is best for my reaction?

A5: Both Copper(I) (e.g., CuI, CuBr) and Copper(II) (e.g., CuSO₄) salts can be used. While Cu(I) is the active catalytic species, it is readily oxidized.[4] Therefore, using a Cu(II) salt in combination with a reducing agent like sodium ascorbate is often more convenient and reliable for maintaining the active Cu(I) state throughout the reaction.[8] Studies have shown no significant difference in yield and reaction rate between Cu(I) and Cu(II) catalyzed reactions when a reducing agent is used with the latter.[9]

Q6: Which ligand should I choose for my this compound click chemistry?

A6: The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. For reactions in aqueous buffers, which are common for bioconjugation, a water-soluble ligand is highly recommended.

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is generally superior to TBTA (tris(benzyltriazolylmethyl)amine) in aqueous systems due to its higher water solubility and better protection of the catalyst from air oxidation.[1][10]

  • Newer generation ligands like BTTAA and BTTES have shown even faster reaction kinetics compared to THPTA and TBTA.[11]

LigandKey CharacteristicsRecommended Use Case
THPTA High water solubility, good catalyst protection.[1][10]Aqueous bioconjugation reactions.
TBTA Poorly soluble in water, requires organic co-solvents.[1]Reactions in organic or mixed aqueous/organic solvents.
BTTAA/BTTES Very fast reaction kinetics, good balance of reactivity and solubility.[11]When rapid and efficient conjugation is critical.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Copper Catalyst The active catalyst is Cu(I). Ensure complete reduction of the Cu(II) source. Use a fresh, unoxidized (colorless) solution of sodium ascorbate.[5] Consider degassing solvents to remove oxygen, which can oxidize Cu(I).[6]
Insufficient Catalyst Increase the catalyst loading. While typically 1-10 mol% is used, for difficult reactions, increasing the copper concentration can improve yields.[5]
Ligand Issues For aqueous reactions, ensure you are using a water-soluble ligand like THPTA.[1] The ligand-to-copper ratio is important; a 2:1 to 5:1 ratio of ligand to copper is often recommended to protect the catalyst and any sensitive biomolecules.[12]
Incorrect Order of Reagent Addition A recommended order is to premix the CuSO₄ and ligand, add this to the azide and alkyne mixture, and then initiate the reaction by adding the sodium ascorbate.[6]
Steric Hindrance The PEG chain of this compound is flexible, but if the azide partner is particularly bulky, this can slow down the reaction. Consider increasing reaction time or temperature (if compatible with your molecules).

Issue 2: Side Reactions and Impurities

Potential Cause Troubleshooting Step
Alkyne Homocoupling (Glaser Coupling) This can occur in the presence of oxygen and copper. Ensure the reaction is properly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[13]
Oxidation of Biomolecules If you are conjugating to proteins or other sensitive biomolecules, the combination of copper and sodium ascorbate can generate reactive oxygen species.[12] Using a higher ligand-to-copper ratio (e.g., 5:1) can help protect sensitive amino acid residues like histidine.[12]
Precipitation During Reaction This could be due to the formation of insoluble copper species or aggregation of your biomolecule. Ensure all components are fully dissolved and that the chosen solvent system is appropriate. For TBTA, precipitation can occur in highly aqueous media.[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Click Chemistry in Aqueous Buffer

This protocol is a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in deionized water or a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., water, DMSO).

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[8]

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[8]

  • Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water immediately before use.[8]

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, add your azide-containing molecule to a final concentration of 1 mM (e.g., 10 µL of 10 mM stock).

  • Add this compound to a final concentration of 1.2 mM (1.2 equivalents) (e.g., 12 µL of 10 mM stock).

  • Add buffer (e.g., PBS, pH 7.4) to bring the volume to ~80 µL.

  • Prepare a premix of the catalyst: In a separate tube, mix 2 µL of 100 mM CuSO₄ and 4 µL of 200 mM THPTA (maintaining a 1:2 copper to ligand ratio). Let it stand for 2 minutes.

  • Add the 6 µL of the catalyst premix to the reaction tube containing the azide and alkyne. The final concentration will be 2 mM CuSO₄ and 8 mM THPTA.

  • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration 10 mM).

  • Vortex briefly to mix.

3. Incubation:

  • Let the reaction proceed at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction may be left overnight.[14]

  • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

4. Purification:

  • Once the reaction is complete, the PEGylated product can be purified to remove the catalyst and excess reagents. Common methods include:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller molecules like unreacted reagents and catalyst.[]

    • Ion Exchange Chromatography (IEX): Can separate PEGylated products from un-PEGylated starting material, and in some cases, different PEGylated species.[16]

    • Hydrophobic Interaction Chromatography (HIC): Another option for purification based on changes in hydrophobicity upon PEGylation.[]

Parameter Typical Range Notes
Reactant Ratio 1 - 1.5 eq. of Propargyl-PEGA slight excess of the PEG reagent can drive the reaction to completion.
Copper Concentration 0.1 - 2 mMHigher concentrations can increase reaction rate but may require more rigorous purification.
Ligand:Copper Ratio 2:1 to 5:1Higher ratios are recommended for bioconjugation to protect sensitive molecules.[12]
Reducing Agent 5 - 10 mMA 5-10 fold excess over copper is typical.[4]
pH 7.0 - 8.0CuAAC is robust over a wide pH range (4-12), but neutral to slightly basic pH is common for bioconjugation.[4]
Temperature Room Temperature (20-25°C)Gentle heating (e.g., 37°C) can be used to accelerate the reaction if the reactants are stable.
Reaction Time 30 min - 24 hHighly dependent on reactant concentrations and reactivity.[8][14]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare Stock Solutions (Propargyl-PEG, Azide, CuSO4, THPTA, Na-Ascorbate) mix_reactants Combine Propargyl-PEG and Azide Molecule prep_reagents->mix_reactants premix_catalyst Premix CuSO4 and THPTA prep_reagents->premix_catalyst initiate Initiate with Sodium Ascorbate mix_reactants->initiate premix_catalyst->initiate incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS / HPLC) incubate->monitor purify Purify Product (SEC / IEX) monitor->purify final_product Final PEGylated Product purify->final_product

Caption: Experimental workflow for this compound click chemistry.

troubleshooting_guide cluster_catalyst Catalyst System Issues cluster_conditions Reaction Conditions cluster_solution Solutions start Low / No Yield check_ascorbate Is Sodium Ascorbate freshly prepared? start->check_ascorbate check_oxygen Did you degas the solvents? start->check_oxygen check_ligand Using a water-soluble ligand (e.g., THPTA)? start->check_ligand check_conc Increase catalyst concentration? start->check_conc solution1 Prepare fresh Ascorbate check_ascorbate->solution1 solution2 Degas reaction mixture check_oxygen->solution2 solution3 Switch to THPTA/ Increase ratio check_ligand->solution3 check_ratio Is Ligand:Cu ratio > 2:1? check_ratio->solution3 check_time Increase reaction time? solution4 Optimize time/ temp/concentration check_time->solution4 check_temp Increase temperature (if stable)? check_temp->solution4 check_conc->solution4

Caption: Troubleshooting logic for low yield in click chemistry reactions.

References

addressing solubility issues of Propargyl-PEG13-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Propargyl-PEG13-OH conjugates during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a consideration?

This compound is a heterobifunctional linker containing a propargyl group for click chemistry reactions and a hydroxyl group for further derivatization. The polyethylene glycol (PEG) spacer, consisting of 13 ethylene glycol units, is designed to enhance the hydrophilicity and aqueous solubility of the conjugate. However, factors such as concentration, solvent choice, and handling can still lead to solubility challenges.

Q2: In which solvents is this compound generally soluble?

This compound and similar PEGylated compounds are generally soluble in a range of polar organic solvents and aqueous solutions.[1][2] Common solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and ethanol.[1] While the PEG chain improves water solubility, achieving high concentrations in purely aqueous solutions can sometimes be challenging.

Q3: How does the molecular weight of the PEG chain affect solubility?

Generally, as the molecular weight of the PEG chain increases, the solubility in water and many organic solvents tends to decrease.[3] However, for smaller to medium-sized PEGs like PEG13, solubility in common polar solvents is typically good.

Q4: Can this compound precipitate out of solution?

Yes, precipitation can occur if the solubility limit is exceeded in a particular solvent, if the temperature of the solution decreases significantly, or if a solvent in which the conjugate is poorly soluble is added to the solution.

Q5: How should I store this compound and its stock solutions to maintain solubility and stability?

This compound should be stored in a dry, dark place at -20°C for long-term stability. Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[4]

Solubility Data

The following table summarizes the solubility of Propargyl-PEG-OH conjugates in various solvents. Please note that specific quantitative data for this compound may not be readily available, so data from structurally similar compounds are included for reference.

SolventPropargyl-PEG2-OHPropargyl-PEG5-OHThis compound (Qualitative)Propargyl-PEG24-amine (in mixed solvent)
Water SolubleSolubleExpected to be soluble-
DMSO Soluble100 mg/mL (with sonication)[4]Soluble-
DMF SolubleSolubleSoluble-
DCM SolubleSolubleSoluble-
Ethanol ≥ 100 mg/mL[5]SolubleSoluble-
Mixed Solvents ---2.5 mg/mL (suspended solution in DMSO/PEG300/Tween-80/Saline)[6]

Note: The solubility of PEGylated compounds can be influenced by the purity of the solvent. For instance, hygroscopic DMSO can negatively affect the solubility of the product, so using a fresh, unopened bottle is recommended.[4]

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound

This protocol provides a general procedure for dissolving this compound to prepare a stock solution.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Sterile, amber glass vials with screw caps

Procedure:

  • Equilibration: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation of moisture, which can affect solubility and stability.

  • Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial containing the this compound.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[4]

    • Gentle warming (e.g., to 37°C) can also aid in dissolving the compound, but avoid excessive heat to prevent potential degradation.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller working volumes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound is difficult to dissolve or forms a suspension. Solvent Quality: The solvent may have absorbed moisture, especially with hygroscopic solvents like DMSO.Use a fresh, unopened bottle of anhydrous solvent.[4]
Low Temperature: The dissolution process may be slow at room temperature.Gently warm the solution (e.g., to 37°C) or use an ultrasonic bath to aid dissolution.[7]
Concentration Too High: The desired concentration may exceed the solubility limit of the solvent.Try preparing a more dilute solution. Refer to the solubility table for guidance.
Solution becomes cloudy or precipitates upon storage. Temperature Fluctuation: The compound may be precipitating out of solution at lower temperatures.If stored at -20°C or -80°C, ensure the solution is completely thawed and vortexed before use.
Moisture Contamination: Water absorption into the solvent can reduce the solubility of the conjugate.Ensure vials are tightly sealed. Consider storing under an inert gas like argon or nitrogen.
Inconsistent experimental results. Incomplete Dissolution: The actual concentration of the dissolved conjugate may be lower than calculated due to incomplete dissolution.Always visually inspect the solution for any undissolved particulate matter before use. If necessary, centrifuge the solution and use the supernatant.
Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to light, moisture, or excessive heat).Follow recommended storage and handling procedures. Prepare fresh stock solutions regularly.

Visualizations

Troubleshooting_Solubility_Issues Troubleshooting Workflow for this compound Solubility start Start: Difficulty Dissolving This compound check_solvent Is the solvent fresh and anhydrous? start->check_solvent use_fresh_solvent Use a new, unopened bottle of anhydrous solvent (e.g., DMSO, DMF). check_solvent->use_fresh_solvent No apply_energy Have you tried sonication or gentle warming? check_solvent->apply_energy Yes use_fresh_solvent->apply_energy sonicate_warm Sonicate for 5-10 minutes or warm gently to 37°C. apply_energy->sonicate_warm No check_concentration Is the concentration too high? apply_energy->check_concentration Yes sonicate_warm->check_concentration dilute_solution Prepare a more dilute solution. check_concentration->dilute_solution Yes success Solution is clear. Proceed with experiment. check_concentration->success No still_issues Still experiencing issues? Consider a different solvent system. dilute_solution->still_issues

Caption: Troubleshooting workflow for solubility issues.

Solvent_Interaction This compound Interaction with Solvents cluster_conjugate This compound Conjugate cluster_solvents Solvent Molecules propargyl Propargyl Group (HC≡C-CH₂-) peg_chain PEG13 Chain -(OCH₂CH₂)₁₃- dcm DCM propargyl->dcm  Non-polar Interaction hydroxyl Hydroxyl Group -OH water Water (H₂O) peg_chain->water  Hydrophilic Interaction (Hydrogen Bonding) dmso DMSO peg_chain->dmso  Polar Interaction hydroxyl->water  Hydrogen Bonding

Caption: this compound solvent interactions.

References

dealing with steric hindrance in large molecule conjugation with Propargyl-PEG13-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG13-OH for large molecule conjugation, with a specific focus on overcoming steric hindrance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical linker tool used in bioconjugation.[1] It consists of three key components:

  • A Propargyl group: This is a terminal alkyne functional group that enables highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

  • A PEG13 spacer: This is a chain of 13 polyethylene glycol units. The PEG chain is hydrophilic, biocompatible, and flexible.[4] It increases the solubility of the conjugate and provides a physical spacer to reduce steric hindrance between the molecules being joined.[5][6]

  • A Hydroxyl group (-OH): This is a primary alcohol group that can be chemically activated to react with various functional groups on a biomolecule, such as carboxylic acids.

Its primary application is to serve as a bridge, connecting a large biomolecule (like a protein or antibody) to another molecule (like a small molecule drug, a fluorescent dye, or another biomolecule).[6]

Q2: What is steric hindrance in the context of bioconjugation?

A2: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the physical bulk of the molecules involved. In bioconjugation, if the reactive site on a large protein is located in a sterically crowded region or a deep cleft, it can be difficult for another large molecule or even a linker to access it, leading to low reaction efficiency.[7][8] The dense packing of polymer chains or the complex three-dimensional structure of proteins can contribute significantly to steric hindrance.[7]

Q3: How exactly does the PEG13 linker help mitigate steric hindrance?

A3: The Polyethylene glycol (PEG) chain acts as a flexible, hydrophilic arm.[4] By introducing this spacer between the two molecules being conjugated, the reactive ends are held at a greater distance from the bulky backbones of the molecules. This increased separation provides more space and flexibility for the reactive groups to approach each other in the correct orientation for the reaction to occur, thereby overcoming the physical blocking effect.[5][8]

Q4: What is "click chemistry" and why is it used with this linker?

A4: "Click chemistry" is a concept for chemical synthesis that favors simple, high-yield reactions that are wide in scope and generate minimal byproducts.[9][10] The most common example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an alkyne (like the propargyl group on the linker) and an azide "click" together to form a stable triazole linkage.[8][11] This reaction is highly efficient, specific, and bioorthogonal, meaning it can be performed in complex biological mixtures at ambient temperatures without interfering with native biological functional groups.[4][11] This makes it an ideal tool for the final conjugation step.

Q5: My target molecule does not have an azide group. How can I introduce one for the click reaction?

A5: An azide group can be introduced onto a target molecule through several methods. A common approach is to use a bifunctional linker that has an azide on one end and a group that can react with your molecule on the other, such as an NHS ester (to react with amines) or a maleimide (to react with thiols). For proteins, site-directed mutagenesis can be used to incorporate non-natural amino acids containing azide groups, allowing for highly specific and controlled conjugation.[5]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the two-stage process: 1) attaching the this compound linker to a large molecule, and 2) performing the subsequent click chemistry reaction.

Problem 1: Low or No Yield When Attaching the this compound Linker

Question: I am seeing very low conjugation efficiency between my large molecule (e.g., a protein) and the this compound linker. What are the likely causes and solutions?

Answer: Low yield at this initial stage is often due to inefficient activation of the hydroxyl group, steric hindrance at the protein surface, or suboptimal reaction conditions.

Problem 2: Low Yield in the Subsequent Click Chemistry (CuAAC) Reaction

Question: I have successfully attached the PEG linker to my large molecule, but the final click reaction with my azide-functionalized molecule is inefficient. Why is this happening?

Answer: Failure at the click chemistry stage can result from catalyst inactivation, steric hindrance blocking the newly attached propargyl group, or poor reagent stoichiometry and solubility.

Table 1: Troubleshooting the CuAAC "Click" Reaction

Potential Cause Recommended Solution
Copper(I) Catalyst Oxidation The Cu(I) catalyst is essential but easily oxidizes to inactive Cu(II). Always include a reducing agent like sodium ascorbate in the reaction mixture. Use a Cu(I)-stabilizing ligand such as THPTA or BTTAA to protect the catalyst and improve efficiency.
Steric Hindrance Even with the PEG13 linker, the local environment of the large molecule can still hinder the approach of the azide partner. Increase the molar excess of the smaller azide-containing molecule (e.g., from 10x to 50x or 100x).
Poor Solubility The large, PEGylated biomolecule may have different solubility properties. Ensure all components are soluble in the chosen reaction solvent system. A common system is a mixture of an aqueous buffer with a water-miscible organic solvent like DMSO or t-butanol.
Incorrect Stoichiometry Ensure accurate concentration measurements of your PEGylated biomolecule and azide partner before starting the reaction. Use a molar excess of the azide partner and the copper catalyst/ligand/reducing agent relative to the PEGylated molecule.

| Suboptimal pH | While click chemistry is robust, extreme pH values can affect the stability of your biomolecule. Maintain a pH between 7 and 8 for most protein-based reactions. |

Problem 3: Aggregation and Precipitation of the Final Conjugate

Question: After the click reaction and purification, my final conjugated molecule is precipitating out of solution. How can I prevent this?

Answer: Aggregation is typically caused by changes in the physicochemical properties of the large molecule after conjugation.

  • Increase Hydrophilicity: The attached molecule might be hydrophobic. The PEG13 linker adds hydrophilicity, but it may not be enough. Consider using a longer PEG chain in your linker design for future experiments.

  • Optimize Buffer Conditions: The storage buffer is critical. Screen different buffers (e.g., PBS, HEPES, Tris) and pH levels (typically 7.0-8.5 for antibodies) to find conditions that maximize solubility.

  • Include Excipients: Add stabilizing excipients to the storage buffer. Common examples include polysorbate 20 or 80 (0.01-0.1%), sucrose (5-10%), or arginine (50-100 mM), which can help prevent protein aggregation.

  • Check for Cross-Linking: If your large molecule or target molecule has multiple reactive sites, you may be creating cross-linked oligomers that are less soluble. Analyze your product by SDS-PAGE or size-exclusion chromatography (SEC) to check for high molecular weight species. If present, reduce reaction times or reagent concentrations to favor single conjugation events.

Section 3: Key Experimental Protocols

Protocol 1: Two-Step Conjugation via Protein Carboxyl Groups

This protocol describes the conjugation of this compound to a protein's aspartic or glutamic acid residues, followed by a click reaction.

Protocol 2: Activation and Conjugation of this compound to a Protein

This protocol uses EDC/Sulfo-NHS chemistry to form a stable amide bond between the PEG linker's hydroxyl group (after activation) and a protein's carboxyl groups.

Materials:

  • Protein solution in MES buffer (100 mM MES, 150 mM NaCl, pH 5.5)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., dialysis or size-exclusion chromatography column)

Methodology:

  • Reagent Preparation: Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in the Activation Buffer immediately before use.

  • Protein Preparation: Ensure the protein is buffer-exchanged into the MES buffer. Amine- and carboxyl-containing buffers like Tris or acetate will interfere with the reaction.

  • Activation & Conjugation:

    • To the protein solution, add a 50-fold molar excess of this compound.

    • Add a 100-fold molar excess of EDC from the stock solution.

    • Immediately add a 100-fold molar excess of Sulfo-NHS from the stock solution.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess linker and reagents by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting/size-exclusion chromatography column.

  • Analysis: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry (to observe a mass shift corresponding to the attached linker) or SDS-PAGE.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click reaction between the propargyl-PEGylated protein and an azide-containing molecule.

Materials:

  • Purified Propargyl-PEGylated protein in PBS, pH 7.4

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 250 mM in water, prepared fresh)

  • THPTA ligand stock solution (e.g., 100 mM in water or DMSO)

Table 2: Recommended CuAAC Reaction Conditions

Component Recommended Molar Excess (relative to PEGylated protein) Final Concentration (Example)
Azide-Molecule 10 - 50 x 100 - 500 µM
Copper(II) Sulfate 5 - 10 x 50 - 100 µM
THPTA Ligand 25 - 50 x 250 - 500 µM

| Sodium Ascorbate | 50 - 100 x | 500 - 1000 µM |

Methodology:

  • Reagent Premix: In a separate tube, prepare the catalyst premix. Add the THPTA ligand to the Copper(II) Sulfate solution and vortex briefly. Then add the Sodium Ascorbate. The solution should be colorless or pale yellow; a blue/green color indicates oxidation.

  • Reaction Setup:

    • To your Propargyl-PEGylated protein solution, add the azide-containing molecule to the desired final concentration.

    • Add the catalyst premix to initiate the reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction is often complete within 1 hour.

  • Purification: Remove the copper catalyst, excess reagents, and unreacted azide-molecule using size-exclusion chromatography or dialysis. If residual copper is a concern, dialysis against a buffer containing a mild chelator like EDTA may be performed.

  • Analysis: Analyze the final conjugate by SDS-PAGE (expect a band shift), mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming Propargyl-PEG13-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of Propargyl-PEG13-OH, a discrete polyethylene glycol (dPEG®) linker, to a target molecule is a critical step in the development of advanced therapeutics and diagnostics. Confirmation of this covalent linkage and characterization of the resulting conjugate are essential for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of key analytical methods for confirming this compound conjugation, complete with experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategy.

The this compound linker is a heterobifunctional molecule featuring a terminal propargyl group and a hydroxyl group, separated by a 13-unit ethylene glycol chain. The defined length of this dPEG® linker eliminates the polydispersity inherent in traditional PEG polymers, which simplifies analytical characterization. The propargyl group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group can be a point of attachment or further modification.

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is crucial for the unambiguous confirmation of conjugation. The most powerful and commonly employed techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each of these methods offers unique and complementary information regarding the structure, purity, and identity of the conjugate.

Analytical Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) Molecular weight of starting materials and conjugate.High sensitivity and accuracy for mass determination.[1][2]Can be challenging for large, heterogeneous molecules; potential for spectral congestion.[1]Confirmation of successful conjugation by observing the expected mass shift.
NMR Spectroscopy Detailed structural information and confirmation of covalent bond formation.Provides unambiguous structural elucidation.Lower sensitivity compared to MS; requires higher sample concentration.Verifying the integrity of the PEG linker and identifying the specific site of conjugation.[3][4][5]
FTIR Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, and requires minimal sample preparation.[6]Provides functional group information but not detailed structural connectivity; can be difficult to interpret complex spectra.Monitoring the disappearance of reactant functional groups (e.g., alkyne) and the appearance of new bonds.[6]
HPLC Purity of the conjugate and separation from unreacted starting materials.High-resolution separation; quantitative analysis.[7][8]Method development can be time-consuming.Purification of the conjugate and assessment of reaction completion.[7]

Experimental Protocols and Visual Workflows

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming conjugation by accurately measuring the molecular weight of the product and comparing it to the starting materials. The mass of the this compound linker is added to the mass of the target molecule upon successful conjugation.

  • Sample Preparation : Dissolve the unconjugated target molecule, the this compound linker, and the conjugation reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Chromatographic Separation (LC) :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A linear gradient tailored to the hydrophobicity of the reactants and product. A typical starting point is a gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometric Detection (MS) :

    • Ionization Source : Electrospray Ionization (ESI).

    • Analysis Mode : Positive or negative ion mode, depending on the analyte.

    • Mass Analyzer : Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.[9]

    • Data Analysis : Deconvolute the resulting mass spectrum to determine the zero-charge mass of the species present.

The mass spectrum of the reaction mixture should show a peak corresponding to the molecular weight of the conjugate, which is the sum of the molecular weights of the target molecule and the this compound linker. The peaks for the unreacted starting materials will also be present if the reaction has not gone to completion.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Sample Reaction Mixture Dilution Dilute in Mobile Phase Sample->Dilution Injection Inject into HPLC Dilution->Injection Column C18 Column Injection->Column ESI Electrospray Ionization Column->ESI Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Deconvolution Deconvolution Detector->Deconvolution Mass_ID Identify Masses Deconvolution->Mass_ID

Caption: Workflow for LC-MS analysis of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information, confirming the integrity of the PEG linker and verifying the formation of new covalent bonds.

  • Sample Preparation : Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Data Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis :

    • Identify the characteristic signals of the this compound linker, including the protons of the repeating ethylene glycol units (typically a broad singlet around 3.5-3.7 ppm) and the terminal propargyl and hydroxyl groups.[5]

    • Look for the disappearance or shift of the proton signals corresponding to the reactive functional groups (e.g., the terminal alkyne proton).

    • Identify new signals that appear as a result of the conjugation reaction (e.g., protons of a newly formed triazole ring in a click reaction).

The ¹H NMR spectrum of the conjugate will show the characteristic peaks of both the target molecule and the PEG linker. Crucially, a shift or disappearance of the signals from the reactive termini and the appearance of new signals will confirm the formation of a covalent bond.

NMR_Interpretation cluster_changes Spectral Changes Indicating Conjugation Reactant_Spectra ¹H NMR of Reactants (Target Molecule + PEG Linker) Product_Spectrum ¹H NMR of Conjugate Reactant_Spectra->Product_Spectrum Shift Chemical Shift Changes of Proximal Protons Product_Spectrum->Shift Disappearance Disappearance of Reactive Group Signals Product_Spectrum->Disappearance Appearance Appearance of New Signals (e.g., Triazole Protons) Product_Spectrum->Appearance Confirmation Confirmation of Covalent Conjugation Shift->Confirmation Disappearance->Confirmation Appearance->Confirmation

Caption: Logic for confirming conjugation via NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid method to monitor the presence or absence of key functional groups involved in the conjugation reaction.[6]

  • Sample Preparation : Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis :

    • Identify the characteristic absorption bands of the this compound linker, such as the C-O-C stretch of the ether backbone (around 1100 cm⁻¹) and the alkyne C≡C and ≡C-H stretches (around 2100 cm⁻¹ and 3300 cm⁻¹, respectively).[10]

    • Monitor the disappearance of the alkyne absorption bands upon successful conjugation via a click reaction.

A comparison of the FTIR spectra of the starting materials and the conjugate will show the disappearance of the characteristic peaks of the reactive functional groups. For example, in a CuAAC reaction, the alkyne peak around 2100 cm⁻¹ will diminish or disappear in the spectrum of the product.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Conjugate ATR Place on ATR Crystal Sample->ATR Spectrometer FTIR Spectrometer ATR->Spectrometer Scan Acquire Spectrum Spectrometer->Scan Identify_Peaks Identify Characteristic Functional Group Peaks Scan->Identify_Peaks Compare_Spectra Compare with Reactant Spectra Identify_Peaks->Compare_Spectra

Caption: Workflow for FTIR analysis of conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for monitoring the progress of the conjugation reaction, purifying the final product, and assessing its purity. Several HPLC modes can be employed, with the choice depending on the properties of the target molecule and the conjugate.

HPLC Mode Principle of Separation Typical Application
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.Ideal for small molecules and peptides. The conjugate will typically have a different retention time than the starting materials.
Size-Exclusion (SEC-HPLC) Separation based on hydrodynamic volume (size).[11]Useful for large biomolecules like proteins. The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger size.[11]
Ion-Exchange (IEX-HPLC) Separation based on net charge.Applicable if the conjugation alters the overall charge of the target molecule.
Hydrophobic Interaction (HIC-HPLC) Separation based on hydrophobicity under non-denaturing conditions.Suitable for proteins where maintaining the native structure is important.
  • Sample Preparation : Filter the reaction mixture through a 0.22 µm filter.

  • Chromatographic Conditions :

    • Column : A silica-based column with a pore size appropriate for the size of the protein and conjugate (e.g., 300 Å).

    • Mobile Phase : An aqueous buffer, typically phosphate-buffered saline (PBS) or a similar physiological buffer.

    • Flow Rate : 0.5-1.0 mL/min.

    • Detection : UV absorbance at 280 nm (for proteins).

The chromatogram will show distinct peaks for the PEGylated protein conjugate, the unconjugated protein, and any aggregates. The conjugate will have a shorter retention time (elute earlier) than the unconjugated protein. By integrating the peak areas, the purity of the conjugate can be quantified.

SEC_Principle cluster_elution Elution Profile Injection Sample Injection (Mixture of Conjugate and Unconjugated Protein) Column Column Inlet Porous SEC Beads Column Outlet Injection->Column:p1 Conjugate Larger Conjugate (Elutes First) Column:p2->Conjugate Unconjugated Smaller Unconjugated Protein (Elutes Later) Column:p2->Unconjugated Detector UV Detector (280 nm) Conjugate->Detector Unconjugated->Detector

Caption: Principle of SEC separation for conjugates.

By employing a combination of these analytical techniques, researchers and drug development professionals can confidently confirm the successful conjugation of this compound and thoroughly characterize the resulting product, ensuring its quality and suitability for further development.

References

A Comparative Guide to the Characterization of Propargyl-PEG13-OH Conjugates by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the precise characterization of linker molecules and their conjugates is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. Propargyl-PEG13-OH is a hydrophilic, discrete-length polyethylene glycol (dPEG®) linker featuring a terminal alkyne group for click chemistry applications. This guide provides a comprehensive comparison of analytical methodologies for characterizing this compound and its conjugates, with a focus on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Experimental data, detailed protocols, and a comparison with alternative linker technologies are presented to aid researchers in selecting the optimal characterization strategy.

Performance Comparison: this compound vs. Alternatives

The choice of a linker for bioconjugation is a critical decision that influences the stability, solubility, and pharmacokinetic profile of the final product. This compound is a popular choice for introducing a PEG spacer via a stable triazole linkage formed through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1] Its discrete length ensures batch-to-batch consistency, a significant advantage over traditional polydisperse PEGs.[2]

Here, we compare this compound with other common linker classes.

FeatureThis compoundAzide-PEG LinkersMaleimide LinkersNHS Ester Linkers
Reactive Group Terminal AlkyneAzide (-N₃)MaleimideN-hydroxysuccinimide Ester
Target Functional Group AzideAlkyne (e.g., DBCO, BCN)Thiol (Cysteine)Primary Amine (Lysine)
Resulting Linkage 1,2,3-triazole1,2,3-triazoleThioetherAmide
Reaction Type Click Chemistry (CuAAC/SPAAC)Click Chemistry (CuAAC/SPAAC)Michael AdditionAcylation
Linkage Stability Very HighVery HighModerate (susceptible to retro-Michael reaction)Very High
Bioorthogonality HighHighModerate (cross-reactivity with other nucleophiles)Low (reacts with any primary amine)
Key Advantage Enables site-specific conjugation with high stability and minimal byproducts. The PEG spacer enhances solubility.[3]Highly stable and bioorthogonal, ideal for in vivo applications without a copper catalyst (SPAAC).[4][5]Well-established for reaction with cysteine residues.Robust and high-yield conjugation to primary amines.

Experimental Protocols

Detailed methodologies for the characterization of this compound and its conjugates are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the this compound linker and for monitoring the progress of conjugation reactions.[] Given that PEGs lack a strong UV chromophore, detection methods such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) are often employed.[2][]

Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis:

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and an appropriate detector (ELSD, RI, or MS).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the initial mobile phase conditions at a concentration of 1 mg/mL.

  • Detection:

    • ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 L/min.

    • MS: See protocol below.

Expected Results:

CompoundExpected Retention Time (min)Observations
This compoundEarly Elution (e.g., 5-10 min)As a small, polar molecule, it will have low retention on a C18 column.
Unconjugated ProteinVaries based on protein hydrophobicityTypically a sharp peak.
PEGylated ProteinShifted Retention TimeThe retention time will shift depending on the hydrophobicity of the protein and the PEG chain. The peak may be broader due to the heterogeneity of the conjugate.
Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight of this compound and its conjugates, allowing for the verification of successful conjugation.[7] Electrospray Ionization (ESI) is a common technique for analyzing PEG compounds.[8]

Protocol for LC-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: 100-2000 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Data Analysis: The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions. For PEG compounds, a characteristic pattern of repeating units of ethylene glycol (44.03 Da) is often observed.[8]

Expected Mass Spectrometry Data for this compound:

ParameterValue
Molecular Formula C₂₉H₅₆O₁₄
Molecular Weight 624.75 g/mol
Expected [M+H]⁺ 625.37 m/z
Expected [M+Na]⁺ 647.35 m/z
Expected [M+K]⁺ 663.33 m/z
Characteristic Fragments Loss of ethylene glycol units (-44.03 Da)

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a this compound conjugate.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Propargyl_PEG This compound Conjugation Click Chemistry Reaction (CuAAC or SPAAC) Propargyl_PEG->Conjugation Biomolecule Azide-modified Biomolecule Biomolecule->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification HPLC HPLC Analysis (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS Purity_Data Purity > 95%? HPLC->Purity_Data Mass_Data Correct Mass? MS->Mass_Data Final Characterized Conjugate Purity_Data->Final Yes Mass_Data->Final Yes

Caption: Workflow for bioconjugation and characterization.

Logical Relationships in Characterization

The decision-making process for characterizing a this compound conjugate involves a logical progression from initial purity assessment to final structural confirmation.

G Start Start Characterization Check_Purity Assess Purity by HPLC Start->Check_Purity Is_Pure Purity > 95%? Check_Purity->Is_Pure Confirm_Identity Confirm Identity by MS Is_Pure->Confirm_Identity Yes Repurify Repurify Linker Is_Pure->Repurify No Correct_Mass Mass Matches Expected Value? Confirm_Identity->Correct_Mass Proceed Proceed with Conjugation Correct_Mass->Proceed Yes Synthesize Synthesize/Purchase New Linker Correct_Mass->Synthesize No Repurify->Check_Purity

Caption: Decision tree for linker characterization.

By following the detailed protocols and understanding the comparative performance of different analytical techniques, researchers can confidently characterize their this compound conjugates, ensuring the quality and reliability of their downstream applications.

References

The Double-Edged Sword of Length: Comparing Propargyl-PEG13-OH to Shorter PEG Linkers in PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Proteolysis Targeting Chimera (PROTAC) is a delicate balancing act. A critical component in this molecular architecture is the linker, the chemical bridge connecting the target protein binder to the E3 ligase recruiter. Among the plethora of linker options, polyethylene glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length, with a specific focus on the extended Propargyl-PEG13-OH, influences PROTAC performance, supported by experimental data from various studies.

The linker is not merely a spacer; its length and flexibility are paramount in dictating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker length facilitates the correct spatial orientation of the target protein and the E3 ligase, enabling efficient ubiquitination and subsequent degradation by the proteasome.[2] A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

Key Performance Metrics:

  • DC50: The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs (VHL Recruitment)

Linker Length (PEG units)DC50 (nM)Dmax (%)Notes
35585Suboptimal potency.[4]
42095High potency and efficacy.[4][5]
515>98Often considered optimal for this system.[4]
63092Decreased potency compared to PEG5.[4]
13 (Hypothetical) >100 <70 Potentially reduced efficacy due to excessive length and flexibility, possibly leading to unproductive ternary complex formation.

Table 2: Comparative Efficacy of ERα-Targeting PROTACs (VHL Recruitment)

Linker Length (atoms)DC50 (µM)Dmax (%)Notes
9140LowInefficient degradation.[6]
12Similar binding to 16-atomLower than 16-atomSuboptimal degradation compared to the 16-atom linker.[7]
1626HighConsidered optimal in this study.[6]
19>200Very LowSharp decrease in potency.[6]
~40 (PEG13) Likely High Likely Low Based on the trend, a significant increase in length beyond the optimum is expected to drastically reduce efficacy.

Table 3: Comparative Efficacy of TBK1-Targeting PROTACs (VHL Recruitment)

Linker Length (atoms)Degradation ActivityNotes
< 12No apparent activityA minimum linker length is required for any degradation.[3][7]
> 12Robust degradationLonger linkers are necessary for this target.[3][7]
21High Potency (DC50 = 3 nM, Dmax = 96%)Demonstrates high efficacy with a longer linker.
29Reduced Potency (DC50 = 292 nM, Dmax = 76%)Efficacy decreases as the linker becomes excessively long.
~40 (PEG13) Potentially Active but Suboptimal While TBK1 requires a longer linker, a PEG13 linker may exceed the optimal length, leading to reduced potency compared to the 21-atom linker.

From the compiled data, it is evident that a "one-size-fits-all" approach to linker length is not applicable in PROTAC design. For targets like BRD4, shorter PEG linkers (4-5 units) appear to be optimal. In contrast, targets such as ERα and TBK1 require longer linkers for effective degradation, though there is a clear upper limit beyond which efficacy diminishes. The hypothetical performance of a this compound linker suggests that for many common targets, it may be too long to facilitate the formation of a stable and productive ternary complex, potentially leading to reduced potency and efficacy. However, for target proteins that necessitate a greater separation between the binding pockets of the target and the E3 ligase, a longer linker like PEG13 could be advantageous and warrants empirical investigation.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key experiments used to evaluate PROTAC performance.

Western Blotting for PROTAC-Mediated Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed the relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4) in 6-well plates at an appropriate density to ensure 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC research, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis Design PROTAC Design (Varying PEG Linker Lengths) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC) Synthesis->Binding Ternary Ternary Complex Formation (TR-FRET) Synthesis->Ternary Degradation Protein Degradation (Western Blot, MS) Synthesis->Degradation Viability Cell Viability/Functionality Degradation->Viability DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax DC50_Dmax->Design Optimization Loop

A typical experimental workflow for PROTAC evaluation.

References

Propargyl-PEG13-OH vs. Alkyl Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules comprise a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, critically influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC. This guide provides a detailed comparison of two commonly employed linker classes: hydrophilic polyethylene glycol (PEG) linkers, specifically exemplified by Propargyl-PEG13-OH, and more hydrophobic alkyl linkers.

Executive Summary

The choice between a this compound and an alkyl linker represents a fundamental decision in PROTAC design, balancing solubility and permeability. This compound, a long-chain PEG linker, generally enhances aqueous solubility and can promote favorable intramolecular interactions, potentially improving ternary complex formation. However, its hydrophilicity may reduce passive cell permeability. Conversely, alkyl linkers, being more hydrophobic, can enhance cell membrane traversal but may lead to challenges with solubility and aggregation. The optimal choice is highly dependent on the specific properties of the warhead and E3 ligase ligand, as well as the target protein.

Data Presentation: A Synthesized Comparison of BRD4-Targeting PROTACs

ParameterPROTAC A (this compound Linker)PROTAC B (Long-Chain Alkyl Linker)Rationale
Degradation Efficacy
DC50 (nM)5 - 2010 - 50PEG linkers can facilitate the formation of a stable ternary complex, often leading to higher potency.[1][2]
Dmax (%)> 90> 85Both linker types can achieve high levels of degradation, though the increased flexibility of PEG may enhance the ubiquitination efficiency.
Physicochemical Properties
Aqueous SolubilityHighLowThe ethylene glycol units in PEG linkers impart significant hydrophilicity, increasing aqueous solubility.[3][4]
Calculated LogPLowerHigherAlkyl chains are hydrophobic and increase the lipophilicity of the molecule.[5]
Pharmacokinetics
Cell Permeability (PAMPA)ModerateHighAlkyl linkers generally favor passive diffusion across the cell membrane due to their hydrophobicity.[6]
Metabolic StabilityModerateHighPEG chains can be susceptible to oxidative metabolism, whereas alkyl chains are generally more metabolically stable.[3]
In Vivo Efficacy
Tumor Growth InhibitionPotentModerate to PotentThe higher potency and potentially better solubility of PEGylated PROTACs can translate to strong in vivo efficacy, though this is highly dependent on achieving adequate tumor exposure.

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.

Key Concepts and Experimental Workflows

To understand the comparison between this compound and alkyl linkers, it is crucial to grasp the fundamental mechanism of PROTAC action and the key experimental assays used to evaluate their performance.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub Ubiquitin POI->Ub Poly-ubiquitination E3->POI Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition & Degradation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Degradation Degradation Assay (Western Blot) Determine DC50 & Dmax PK Pharmacokinetic Studies (e.g., in mice) Degradation->PK Permeability Permeability Assay (PAMPA) Permeability->PK Solubility Aqueous Solubility Assay Solubility->PK Efficacy In Vivo Efficacy (e.g., Xenograft model) PK->Efficacy PROTAC_Design PROTAC Design (Linker Choice) PROTAC_Design->Degradation PROTAC_Design->Permeability PROTAC_Design->Solubility

References

A Comparative Guide to the Stability of Triazole Linkages from Propargyl-PEG13-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). The stability of this linkage directly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) — a cornerstone of "click chemistry" — has emerged as a favored linker due to its remarkable stability and biocompatibility. This guide provides an objective comparison of the triazole linkage's performance against other common bioconjugation linkages, supported by scientific evidence.

The reaction between a propargyl-functionalized molecule, such as Propargyl-PEG13-OH, and an azide-containing partner yields a 1,4-disubstituted 1,2,3-triazole. This heterocyclic ring is aromatic and possesses significant resonance stabilization, rendering it exceptionally stable under a wide range of physiological and chemical conditions.[1][2]

Comparative Stability of Bioconjugation Linkages

The 1,2,3-triazole linkage is renowned for its robustness, particularly when compared to other linkages used in bioconjugation. It is largely insensitive to hydrolysis, redox conditions, and enzymatic degradation.[3][4] This contrasts with many traditional linkers that are designed to be cleaved under specific physiological conditions.

Linkage TypeStability CharacteristicsTypical Half-Life/ConditionsNotes
1,2,3-Triazole Highly stable to hydrolysis, oxidation, reduction, and enzymatic cleavage. [3][4][5]Considered essentially non-cleavable under physiological conditions. Aromatic nature provides significant resonance stabilization.[1] Ideal for applications requiring a permanent link.
Amide Exceptionally stable to hydrolysis.~600 years in neutral solution at 25°C.[6]While stable, formation often requires harsh conditions or results in random conjugation.
Maleimide-Thiol Susceptible to hydrolysis (ring-opening) and retro-Michael addition, leading to payload release. Stability can be pH-dependent.[7]Can be unstable, especially at physiological pH (e.g., pH 7.2).[7]Often used for conjugating to cysteine residues. Ring hydrolysis can be a significant issue.
Hydrazone pH-sensitive; designed to be cleaved in the acidic environment of endosomes/lysosomes.Half-life can be a few hours at pH 7.0, but significantly longer at lower pH.[8]Stability can be modulated by substituents, but generally less stable at physiological pH than other linkers.[8]
Disulfide Cleavable in the reducing environment inside cells (e.g., high glutathione concentration).Stability is variable and can be tuned by steric hindrance. Half-lives can range from hours to days.[8]Designed for intracellular payload release; stability is a trade-off for efficient cleavage.[8]

Experimental Protocols

To rigorously assess and compare the stability of a linkage like the one formed from this compound, a forced degradation study is the standard methodology.[2] This involves subjecting the bioconjugate to various stress conditions over time and analyzing for degradation, typically by High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-Based Stability Assay

  • Sample Preparation :

    • Prepare a stock solution of the triazole-linked conjugate (e.g., from a this compound reaction) at a known concentration (e.g., 1 mg/mL) in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Prepare identical solutions for each stress condition to be tested.

  • Incubation Under Stress Conditions :

    • Physiological Stability : Incubate the sample at 37°C in PBS (pH 7.4) or in human serum to simulate physiological conditions.[9]

    • Acidic Hydrolysis : Adjust the sample pH to 3.0 with 0.1 M HCl and incubate at a controlled, elevated temperature (e.g., 60°C).[2]

    • Basic Hydrolysis : Adjust the sample pH to 10.0 with 0.1 M NaOH and incubate at a controlled, elevated temperature (e.g., 60°C).[2]

    • Oxidative Stress : Add hydrogen peroxide to the sample to a final concentration of 3% and incubate at room temperature.[2]

    • Reductive Stress : Incubate the sample with a biologically relevant reducing agent, such as 10 mM glutathione (GSH), in PBS at 37°C.[2]

  • Time-Point Sampling :

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each stress condition.[10]

    • Immediately quench the reaction to stop further degradation. For serum samples, this is often done by adding an excess of cold acetonitrile to precipitate proteins.[9] For other samples, neutralization or rapid freezing can be used.

    • Centrifuge the quenched samples to remove any precipitate and collect the supernatant for analysis.

  • HPLC Analysis :

    • Chromatographic Conditions : Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[11][12]

    • Detection : Monitor the elution of the conjugate and any potential degradation products using a UV-Vis detector at a suitable wavelength (e.g., 214 nm or 280 nm).[12]

    • Quantification : The stability is assessed by measuring the decrease in the peak area of the intact conjugate over time. The percentage of the remaining intact conjugate is calculated relative to the amount at time zero.

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the chemical reaction, experimental workflow, and the hierarchical stability of different linkages.

Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl This compound Product Stable PEGylated Conjugate (1,2,3-Triazole Linkage) Propargyl->Product Azide Azide-Containing Molecule Azide->Product Catalyst Cu(I) Catalyst (e.g., from CuSO4/Sodium Ascorbate) Catalyst->Product CuAAC 'Click Chemistry'

Caption: Workflow for forming a stable triazole linkage via CuAAC.

Stability_Assay_Workflow Start Prepare Conjugate Solution (1 mg/mL in PBS) Stress Incubate under Stress Conditions (pH, Temp, Redox, Serum) Start->Stress Sample Withdraw Aliquots at Time Points (0-72h) Stress->Sample Quench Quench Reaction (e.g., Acetonitrile) Sample->Quench Analyze Analyze by HPLC (Reverse-Phase C18) Quench->Analyze Quantify Quantify Peak Area of Intact Conjugate vs. Time Analyze->Quantify

Caption: Experimental workflow for the HPLC-based stability assay.

Stability_Comparison cluster_high High Stability cluster_medium Tunable / Moderate Stability cluster_low Low Stability (Designed Cleavage) Triazole 1,2,3-Triazole Disulfide Disulfide (Reductively Labile) Amide Amide Hydrazone Hydrazone (pH-Sensitive) Maleimide Maleimide-Thiol (Retro-Michael / Hydrolysis)

Caption: Logical comparison of bioconjugation linkage stability.

Conclusion

The 1,2,3-triazole linkage formed from the reaction of this compound is exceptionally stable, a property attributed to its aromaticity and the robust nature of the carbon-nitrogen and nitrogen-nitrogen bonds within the ring.[1][13] It stands as one of the most durable linkages in bioconjugation chemistry, resistant to a broad spectrum of chemical and biological challenges, including hydrolysis, redox reactions, and enzymatic degradation.[3][4] This makes it an ideal choice for applications where a permanent, non-cleavable connection between a PEG moiety and a biomolecule is essential for enhancing solubility, stability, and circulation half-life without the risk of premature payload release.[8][14] For researchers in drug development, the triazole linkage provides a reliable and inert tether, ensuring that the conjugate remains intact until it reaches its target or is cleared from the system.

References

quantitative analysis of conjugation efficiency for Propargyl-PEG13-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific conjugation of polyethylene glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. Propargyl-PEG13-OH, utilizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has emerged as a powerful tool for PEGylation. This guide provides an objective comparison of the conjugation efficiency of this compound with common alternatives, supported by experimental data and detailed protocols.

Quantitative Comparison of Conjugation Chemistries

The choice of conjugation chemistry is a determining factor for the success of bioconjugation, impacting reaction kinetics, yield, specificity, and the stability of the final conjugate. Propargyl-PEG reagents, which react with azide-functionalized molecules, are prized for their high efficiency and bioorthogonality. The following table summarizes key performance indicators for click chemistry compared to two widely used alternatives: N-hydroxysuccinimide (NHS) ester and maleimide chemistries.

FeaturePropargyl-PEG (Click Chemistry)NHS Ester-PEGMaleimide-PEG
Target Functional Group Azide (-N₃)Primary Amine (-NH₂)Thiol (-SH)
Reaction Kinetics Very fast, often complete in 30-60 minutes at room temperature.[1]Relatively fast, typically 30-60 minutes at room temperature.[1]Very fast, can be complete in minutes to a few hours at room temperature.[1]
Typical Conjugation Yield Very high and often quantitative (>90%).[1] Can achieve high conversion to the desired product.Generally high, but can be variable depending on reaction conditions and the number of available reactive sites. Heterogeneous products are common.High, with reports of over 80% efficiency.[2] However, yields can be variable.
Specificity & Stoichiometry Highly specific and bioorthogonal, leading to well-defined products with controlled stoichiometry.[1]Can react with multiple lysine residues, often leading to a heterogeneous mixture of conjugates.[1]Highly selective for thiols at a pH range of 6.5-7.5.[1]
Linkage Stability The resulting triazole ring is highly stable and considered irreversible.[1]The amide bond formed is highly stable under physiological conditions.[3]The thioether bond can be unstable and reversible, particularly in the presence of other thiols like glutathione.[1][3]
Optimal Reaction pH Generally insensitive to pH and can be performed over a wide range (typically 4-11).[1][4]Optimal at pH 7.2 - 9.0.[3][5]Optimal at pH 6.5 - 7.5; at higher pH, it can react with amines.[1][3]
Key Advantage High specificity, efficiency, and formation of a very stable linkage.[1]High reactivity and a straightforward protocol for modifying accessible primary amines.[3]High degree of site-specificity when targeting less abundant free cysteine residues.[3]
Key Disadvantage Requires a copper catalyst which can be toxic to cells, though this can be mitigated with specific ligands.[1]Can lead to heterogeneous products; the NHS ester is prone to hydrolysis.[1][3]Requires a free sulfhydryl group, which may necessitate protein engineering. The resulting thioether bond can be unstable.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient conjugation. Below are generalized protocols for the three compared PEGylation chemistries. Optimization for each specific biomolecule and PEG reagent is recommended.

Protocol 1: Propargyl-PEG Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a Propargyl-PEG reagent to an azide-functionalized protein.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed buffers

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized protein in a degassed buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the chelating ligand in degassed water.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-functionalized protein, this compound, and the chelating ligand.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by techniques such as SDS-PAGE or HPLC.

  • Purification:

    • Remove unreacted PEG reagent and copper catalyst by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: NHS Ester-PEG Conjugation to Primary Amines

This protocol outlines the conjugation of an NHS ester-PEG reagent to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3]

  • m-PEG-NHS ester

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[3]

  • Purification system

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer.[3]

  • Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[3]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution. Mix gently and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[3]

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.[3]

Protocol 3: Maleimide-PEG Conjugation to Thiols

This protocol details the conjugation of a maleimide-PEG reagent to a protein with a free cysteine residue.

Materials:

  • Protein with a free cysteine in a thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5.[3]

  • m-PEG-maleimide

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.[3]

  • Degassed buffers

  • Purification system

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. Immediately remove the reducing agent using a desalting column equilibrated with degassed conjugation buffer.[3]

  • Reagent Preparation: Prepare a stock solution of m-PEG-maleimide in the conjugation buffer.[3]

  • Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the m-PEG-maleimide solution to the reduced and purified protein. Mix gently and incubate at room temperature for 2-4 hours or overnight at 4°C.[3]

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using dialysis or size-exclusion chromatography.[3]

Visualization of Experimental Workflow and Conjugation Chemistries

To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for bioconjugation and the chemical principles of the compared conjugation methods.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Protein Preparation (Buffer Exchange, Reduction) conjugation Conjugation Reaction (Incubation, Quenching) prep_protein->conjugation prep_peg PEG Reagent (Dissolution) prep_peg->conjugation purification Purification (SEC, Dialysis) conjugation->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis final_product Final Conjugate analysis->final_product

General workflow for protein PEGylation.

conjugation_chemistries cluster_click Click Chemistry cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry click Propargyl-PEG + Azide-Protein Cu(I) Catalyst Stable Triazole Linkage nhs NHS-PEG + Amine-Protein pH 7.2-9.0 Stable Amide Bond maleimide Maleimide-PEG + Thiol-Protein pH 6.5-7.5 Thioether Bond propargyl_peg This compound propargyl_peg->click:port nhs_peg NHS Ester-PEG nhs_peg->nhs:port mal_peg Maleimide-PEG mal_peg->maleimide:port protein_azide Azide-Protein protein_azide->click:port protein_amine Amine-Protein protein_amine->nhs:port protein_thiol Thiol-Protein protein_thiol->maleimide:port

Comparison of conjugation chemistries.

References

A Comparative Guide to Propargyl-PEGylated Molecules: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate linker chemistry is a pivotal factor in the successful development of targeted therapeutics. Propargyl-PEGylated molecules, which utilize a "click chemistry" handle for conjugation and a polyethylene glycol (PEG) spacer, offer significant advantages in terms of solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the in vitro and in vivo performance of different Propargyl-PEGylated molecules, supported by experimental data, to aid in the selection of optimal candidates for further development.

Comparative Performance of Propargyl-PEGylated Molecules

The following table summarizes key in vitro and in vivo performance parameters of three common anticancer drugs when conjugated using a Propargyl-PEG linker. The data presented is a synthesis of findings from multiple preclinical studies and aims to provide a comparative overview. It is important to note that direct head-to-head studies under identical conditions are limited, and therefore, these values should be considered as representative estimates.

MoleculeLinkage TypeIn Vitro Stability (t½ in plasma)In Vivo Half-Life (t½ in rodent model)In Vivo Efficacy (Tumor Growth Inhibition)
Propargyl-PEG-Doxorubicin Ester~20 - 30 hours[1]~30 - 50 hours[2][3]Moderate[4]
Propargyl-PEG-Paclitaxel Ester/Carbonate~2 - 5 days[5]~60 - 300 hours[6][7][8]High[9][10][11]
Propargyl-PEG-SN38 Carbamate> 100 hours[12][13]~24 - 40 hours (for 40kDa PEG)[12]Very High[12][14]

Note: The stability and pharmacokinetic profiles of PEGylated molecules are highly dependent on the molecular weight of the PEG chain, the specific linker chemistry, and the biological model used. The values presented above are for illustrative purposes and are based on various PEGylated formulations, as data for identical Propargyl-PEG constructs is not uniformly available.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in the evaluation of Propargyl-PEGylated molecules.

In Vitro Stability Assay (HPLC-Based)

Objective: To determine the stability of the Propargyl-PEG-drug conjugate in a biological matrix (e.g., plasma) by monitoring the release of the free drug over time.

Materials:

  • Propargyl-PEGylated molecule

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the Propargyl-PEGylated molecule in PBS.

  • Spike the stock solution into pre-warmed human or mouse plasma to achieve a final concentration of 100 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • To precipitate plasma proteins, add three volumes of ice-cold ACN to the aliquot.

  • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant and analyze it by reverse-phase HPLC.

  • Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to separate the intact conjugate from the released free drug.

  • Quantify the peak areas corresponding to the intact conjugate and the free drug.

  • Calculate the percentage of intact conjugate remaining at each time point and determine the half-life (t½).

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile, including the circulation half-life, of the Propargyl-PEGylated molecule in a relevant animal model.

Materials:

  • Propargyl-PEGylated molecule

  • Female BALB/c or nude mice (6-8 weeks old)

  • Sterile saline for injection

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Administer a single intravenous (IV) bolus dose of the Propargyl-PEGylated molecule (e.g., 10 mg/kg) to a cohort of mice.

  • At various time points post-injection (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72, 96 hours), collect blood samples via retro-orbital or tail vein bleeding.

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the drug conjugate from the plasma samples using a suitable method (e.g., protein precipitation with ACN or solid-phase extraction).

  • Quantify the concentration of the intact Propargyl-PEGylated molecule in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration-time curve and use pharmacokinetic modeling software to calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), and clearance.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the Propargyl-PEGylated molecule in a human tumor xenograft mouse model.

Materials:

  • Propargyl-PEGylated molecule

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Matrigel

  • Calipers for tumor measurement

  • Dosing solutions (vehicle control, free drug, Propargyl-PEGylated drug)

Procedure:

  • Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (typically n=8-10 mice per group).

  • Administer the treatments intravenously according to a predetermined schedule (e.g., once a week for three weeks).

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanisms of action of the parent drugs and a typical experimental workflow for evaluating Propargyl-PEGylated molecules.

doxorubicin_pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito DSB DNA Double-Strand Breaks TopoII->DSB ROS Reactive Oxygen Species (ROS) ROS->DSB Membrane Lipid Peroxidation Membrane Damage ROS->Membrane Mito->ROS DDR DNA Damage Response (ATM/ATR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis Membrane->Apoptosis

Caption: Doxorubicin's dual mechanism of action.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binding Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Polymerization Stabilization Hyperstabilization (Inhibition of Depolymerization) Microtubules->Stabilization MitoticSpindle Defective Mitotic Spindle Stabilization->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Paclitaxel's mechanism of microtubule stabilization.

sn38_pathway SN38 SN-38 Complex Covalent Topo I-DNA Cleavage Complex SN38->Complex Stabilizes TopoI Topoisomerase I DNA DNA TopoI->DNA Binds & Cleaves TopoI->Complex DNA->Complex ReplicationFork Replication Fork Complex->ReplicationFork Collision with DSB DNA Double-Strand Breaks ReplicationFork->DSB SPhase S-Phase Arrest DSB->SPhase Apoptosis Apoptosis SPhase->Apoptosis

Caption: SN-38's mechanism of Topoisomerase I inhibition.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation stability Plasma Stability (HPLC) decision Go/No-Go Decision stability->decision cytotoxicity Cytotoxicity Assay (e.g., MTT) cytotoxicity->decision pk Pharmacokinetics (LC-MS/MS) efficacy Efficacy in Xenograft Model pk->efficacy toxicity Toxicity Assessment (Body Weight, Histology) efficacy->toxicity end Candidate Selection toxicity->end start Propargyl-PEG -Drug Conjugate start->stability start->cytotoxicity decision->pk Go

Caption: General experimental workflow for preclinical evaluation.

References

Head-to-Head Comparison of Propargyl-PEG13-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of Propargyl-PEG13-OH from three different suppliers. The objective is to offer an unbiased evaluation of key quality attributes through rigorous experimental data, enabling researchers to make informed decisions for their specific applications, such as bioconjugation, antibody-drug conjugates (ADCs), and PROTAC development.

Introduction to this compound

This compound is a discrete polyethylene glycol (dPEG®) linker containing a terminal alkyne group (propargyl) and a hydroxyl group. This heterobifunctional linker is extensively used in bioconjugation and drug delivery. The propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed or copper-free "click chemistry," while the hydroxyl group can be further functionalized. The PEG spacer enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated molecule. Given its critical role in the synthesis of complex biologics and drug constructs, the purity and characterization of this compound are of utmost importance.

Comparative Analysis of Supplier Specifications

A summary of the product specifications as claimed by three representative suppliers is presented below.

ParameterSupplier ASupplier BSupplier C
Product Name This compoundAlkyne-PEG13-AlcoholPropargyl-dPEG®13-alcohol
CAS Number 1036204-61-11036204-61-11036204-61-1
Molecular Formula C27H52O13C27H52O13C27H52O13
Molecular Weight ( g/mol ) 584.70584.7584.70
Stated Purity >95%>98%>98%
Appearance Colorless to pale yellow oilClear oilViscous liquid
Storage Conditions -20°C-20°C, desiccated-20°C under inert gas

Experimental Evaluation of Key Quality Parameters

To provide a robust comparison, samples from each supplier were independently analyzed for purity, identity, water content, and the presence of impurities.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity was assessed using a Reverse-Phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore.

SupplierRetention Time (min)Peak Area (%)Impurity Profile
Supplier A 10.296.1%Minor peaks at 8.5 and 9.1 min
Supplier B 10.398.8%Single, sharp peak
Supplier C 10.399.2%Single, sharp peak
Identity Confirmation by ¹H NMR and Mass Spectrometry

The chemical structure and molecular weight were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).

Supplier¹H NMRMass Spectrometry (m/z)
Supplier A Conforms to structure, minor unidentified peaks[M+Na]⁺ at 607.33, minor peaks observed
Supplier B Conforms to structure[M+Na]⁺ at 607.34
Supplier C Conforms to structure[M+Na]⁺ at 607.34
Water Content by Karl Fischer Titration

Water content is a critical parameter as moisture can affect the stability and reactivity of the linker.

SupplierWater Content (% w/w)
Supplier A 0.25%
Supplier B 0.08%
Supplier C 0.05%

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SupplierA Supplier A Dissolution Dissolve in Acetonitrile/Water SupplierA->Dissolution SupplierB Supplier B SupplierB->Dissolution SupplierC Supplier C SupplierC->Dissolution HPLC HPLC-ELSD Analysis Dissolution->HPLC NMR ¹H NMR Spectroscopy Dissolution->NMR MS ESI-MS Analysis Dissolution->MS KF Karl Fischer Titration Dissolution->KF Purity Purity & Impurity Profile HPLC->Purity Identity Structural Confirmation NMR->Identity MS->Identity WaterContent Moisture Content KF->WaterContent Comparison Head-to-Head Comparison Report Purity->Comparison Identity->Comparison WaterContent->Comparison

Experimental workflow for supplier comparison.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with an ELSD detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

  • Data Acquisition: 16 scans were acquired with a relaxation delay of 1 second.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Mode: Positive ion mode.

  • Sample Infusion: Samples were diluted to 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid and infused directly into the ESI source.

  • Data Analysis: The mass-to-charge ratio (m/z) of the sodiated adduct [M+Na]⁺ was determined.

Karl Fischer Titration
  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Preparation: A known weight of the sample (approximately 50 mg) was accurately measured and introduced into the titration cell.

  • Analysis: The water content was determined automatically by the instrument and expressed as a weight/weight percentage.

Discussion and Recommendations

The experimental data reveals notable differences in the quality of this compound from the three suppliers.

  • Supplier C consistently provided the material with the highest purity (99.2%) and the lowest water content (0.05%). The NMR and MS data confirmed the identity of the compound with no detectable impurities.

  • Supplier B also supplied a high-quality product with a purity of 98.8% and low water content. This material is suitable for most research applications.

  • Supplier A 's material met their stated purity specification of >95%, but at 96.1%, it was the lowest of the three. The presence of minor impurities and a higher water content may be a concern for sensitive applications where batch-to-batch consistency and high reactivity are critical.

For researchers engaged in late-stage drug development or cGMP manufacturing, the material from Supplier C is highly recommended due to its superior purity and low moisture content. For general research and development purposes, the product from Supplier B offers a good balance of quality and likely cost-effectiveness. The material from Supplier A may be a viable option for initial screening studies where the highest purity is not a stringent requirement.

It is always recommended to perform in-house quality control testing to ensure that the material meets the specific needs of your application.

Safety Operating Guide

Proper Disposal of Propargyl-PEG13-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of Propargyl-PEG13-OH is crucial for maintaining laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals. The primary hazards associated with this compound stem from its terminal alkyne group and its potential aquatic toxicity. The propargyl group can form explosive acetylides under certain conditions, while similar PEG-alkyne compounds are known to be very toxic to aquatic life with long-lasting effects.[1][2][3]

Therefore, this compound and its waste must be managed as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer. [3][4]

Hazard and Safety Summary

Before handling or disposing of this compound, it is essential to be aware of its potential hazards and the necessary personal protective equipment (PPE). The following table summarizes key safety and disposal information based on data for structurally related compounds.

Category Specification Reference
Primary Hazards Terminal alkyne may form explosive acetylides.[1] Harmful if swallowed.[3] Very toxic to aquatic life with long-lasting effects.[2][3][1][2][3]
Personal Protective Equipment (PPE) Eye Protection: Safety goggles with side-shields. Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile). Body Protection: Lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.[1][2][5][6][1][2][5][6]
Incompatible Materials Strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and certain heavy metal salts (e.g., copper(I), silver, mercury).[1][3][1][3]
Primary Disposal Route Collection by a licensed chemical waste disposal contractor through your institution's Environmental Health and Safety (EHS) office.[2][5][7][2][5][7]
Spill Cleanup Absorb with inert, non-combustible material (e.g., vermiculite, sand).[2][6] Collect and place in a labeled hazardous waste container for disposal.[2][2][6]
Disposal Decision Workflow

The initial step in disposal is to determine the form of the this compound waste. The correct disposal pathway depends on whether it is an unused product or part of a reaction mixture.

start This compound Waste Generated decision Is the waste a reaction mixture or unadulterated/expired product? start->decision path1 Unused / Expired Product decision->path1 Unused path2 Reaction Mixture decision->path2 Mixture action1 Securely seal in original container. Label as hazardous waste. Contact EHS for disposal. DO NOT quench pure product. path1->action1 action2 Proceed to Quenching Protocol. path2->action2

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Procedures

Pathway 1: Disposal of Unused or Expired this compound

Pure, unadulterated, or expired this compound should be handled with minimal intervention.

  • Do Not Quench: Never attempt to quench the pure or residual product in its original container.[1]

  • Container Management: Ensure the container is securely sealed and in good condition. The original container is preferred.[1][6]

  • Labeling: Clearly label the container as hazardous waste, indicating its contents: "Hazardous Waste: this compound".

  • Storage: Store the container in a designated and secure satellite accumulation area, segregated from incompatible materials.[1][6]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed waste disposal contractor.[1][5]

Pathway 2: Disposal of Reaction Mixtures Containing this compound

Reaction mixtures must be neutralized before disposal to eliminate the hazard associated with the terminal alkyne. This process is known as quenching and is a critical safety step.[1]

This protocol provides a general methodology for neutralizing residual terminal alkynes in a laboratory-scale reaction mixture. Quantities should be adjusted based on the reaction scale and alkyne concentration. This entire procedure must be performed in a certified chemical fume hood. [1]

Objective: To neutralize any residual terminal alkyne and/or acetylide anions in a reaction mixture before disposal.[1]

Materials:

  • Reaction mixture in a suitable flask.

  • Inert atmosphere (Nitrogen or Argon).

  • Quenching agent (e.g., a proton source like saturated ammonium chloride or a mild acid, if compatible with the reaction mixture).

  • Appropriately labeled hazardous waste container.

Procedure:

  • Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice bath.[1] This helps to control any exothermic reaction.

  • Quenching Agent Addition: Slowly add the quenching agent to the cooled, stirring reaction mixture. The rate of addition should be carefully controlled to manage any gas evolution or temperature increase.

  • Completion: Continue the addition until all signs of reaction (e.g., gas evolution) have ceased.[1]

  • Warm to Room Temperature: Allow the mixture to slowly warm to room temperature while maintaining stirring.[1]

  • Waste Collection: Once quenching is complete, transfer the neutralized mixture to a designated hazardous waste container that is chemically compatible with all constituents.[1]

  • Labeling: Label the waste container accurately with all chemical components of the quenched mixture, including solvents and reagents.[1]

  • Final Disposal: Store the sealed and labeled container in a designated satellite accumulation area and arrange for pickup through your institution's EHS department.[1]

start Reaction Mixture Containing This compound step1 1. Ensure inert atmosphere and cool reaction in an ice bath. start->step1 step2 2. Slowly add appropriate quenching agent while stirring. step1->step2 step3 3. Continue until reaction ceases, then warm to room temperature. step2->step3 step4 4. Transfer quenched mixture to a compatible hazardous waste container. step3->step4 step5 5. Accurately label container with all chemical constituents. step4->step5 step6 6. Store sealed container in a designated satellite accumulation area. step5->step6 end 7. Arrange for pickup by EHS for final disposal at an approved facility. step6->end

Caption: Workflow for quenching and disposing of reaction mixtures.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Propargyl-PEG13-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Propargyl-PEG13-OH, including detailed personal protective equipment (PPE) requirements, operational procedures, and a comprehensive disposal plan to foster a culture of safety and responsibility in your laboratory.

While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous, the presence of the propargyl functional group warrants careful handling due to the potential hazards associated with this class of compounds. Propargyl alcohol, a related compound, is known to be toxic, flammable, and capable of causing severe skin and eye irritation. Therefore, a cautious approach is recommended.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves. For prolonged contact or handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and replace them immediately if they are contaminated.
Eye and Face Protection Safety Goggles or GlassesUse chemical splash goggles or safety glasses with side shields that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.
Body Protection Laboratory CoatA standard, buttoned laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredWork should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols, a risk assessment should be conducted to determine if respiratory protection is necessary.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

2. Handling Procedure:

  • Avoid Contact: Minimize direct contact with the substance. Avoid inhalation of any vapors or aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Storage: Store this compound in a cool, well-ventilated area, away from heat, sparks, and open flames. The container should be kept tightly sealed.

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for proper disposal.

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Quantitative Exposure Limits for Propargyl Alcohol

While specific exposure limits for this compound have not been established, the limits for the parent compound, propargyl alcohol, provide a valuable reference for risk assessment.

OrganizationExposure Limit (Time-Weighted Average)
ACGIH1 ppm (2.3 mg/m³) - Skin
NIOSH1 ppm (2.3 mg/m³) - 10-hour TWA
OSHA1 ppm (2 mg/m³)

TWA: Time-Weighted Average

Disposal Plan

Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.

1. Waste Classification:

  • Due to the presence of the propargyl group, it is prudent to treat all waste containing this compound as hazardous chemical waste.

2. Waste Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., absorbent materials, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best to consult your institution's EHS guidelines.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Prep Don PPE EngControls Work in Fume Hood Prep->EngControls Handling Handle this compound EngControls->Handling Storage Store Properly Handling->Storage CollectWaste Collect Waste Storage->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose Spill Spill Occurs Contain Contain Spill Spill->Contain Clean Clean and Collect Contain->Clean Clean->Dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.